Methanol, [(4-methylphenyl)imino]bis-(9CI)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[N-(hydroxymethyl)-4-methylanilino]methanol |
InChI |
InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
MLFCNLRFJPLGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) of Methanol, [(4-methylphenyl)imino]bis-(9CI)
An In-Depth Technical Guide to the Spectroscopic Characterization of N,N'-Bis(4-methylphenyl)formamidine
Senior Application Scientist Note: This guide provides a comprehensive spectroscopic analysis of the compound commonly known as N,N'-Bis(4-methylphenyl)formamidine. The topic name provided, "Methanol, [(4-methylphenyl)imino]bis- (9CI)," represents a systematic name from the 9th Collective Index of Chemical Abstracts, which is not in common use. For clarity and alignment with modern chemical literature, this guide will refer to the compound by its common name and established identifiers.
Compound Identification and Structural Framework
N,N'-Bis(4-methylphenyl)formamidine is a symmetrical diarylformamidine that serves as a valuable building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.[1] Its unambiguous identification is critical for its application in research and development. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating protocol for its structural confirmation.
Key Identifiers:
-
Common Name: N,N'-Bis(4-methylphenyl)formamidine; N,N'-Di-p-tolylformamidine
-
IUPAC Name: N,N'-bis(4-methylphenyl)methanimidamide[2]
-
CAS Number: 622-15-1
-
Molecular Formula: C₁₅H₁₆N₂[2]
-
Molecular Weight: 224.30 g/mol [2]
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a symmetrical molecule like N,N'-Bis(4-methylphenyl)formamidine, NMR provides a distinct and relatively simple set of signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by four primary signals corresponding to the chemically distinct protons in the molecule. The symmetry of the two p-tolyl groups simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.1 | Singlet (broad) | 1H | N-H | The formamidine proton is deshielded and may appear broad due to quadrupolar coupling with nitrogen and potential tautomerism. |
| ~ 7.3 | Singlet | 1H | C-H | The imine proton is a sharp singlet in the aromatic region. |
| ~ 7.1 | Doublet | 4H | Ar-H | Aromatic protons ortho to the formamidine nitrogen. |
| ~ 6.9 | Doublet | 4H | Ar-H | Aromatic protons meta to the formamidine nitrogen. |
| ~ 2.3 | Singlet | 6H | CH ₃ | The two equivalent methyl groups on the tolyl rings. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the molecular symmetry, showing five distinct carbon signals.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 150 | C =N | The imine carbon of the formamidine core is significantly deshielded. |
| ~ 147 | Ar-C (quaternary) | Aromatic carbon atom attached to the nitrogen. |
| ~ 132 | Ar-C (quaternary) | Aromatic carbon atom attached to the methyl group. |
| ~ 129 | Ar-C H | Aromatic methine carbons. |
| ~ 122 | Ar-C H | Aromatic methine carbons. |
| ~ 21 | C H₃ | The methyl group carbon. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is employed to identify the key functional groups within the molecule by measuring their characteristic vibrational frequencies. For N,N'-Bis(4-methylphenyl)formamidine, the most diagnostic absorptions are the N-H and C=N stretches.
Expertise Insight: The Attenuated Total Reflectance (ATR) technique is highly recommended for analyzing solid powder samples of this compound. ATR requires minimal sample preparation and ensures excellent contact between the sample and the IR beam via an evanescent wave, resulting in a high-quality, reproducible spectrum.[3]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| ~ 3160 | Medium, Broad | N-H Stretch | Formamidine N-H |
| 3050-3020 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H Stretch | Methyl (CH₃) C-H |
| ~ 1640 | Strong | C=N Stretch | Imine C=N[4] |
| 1610 & 1510 | Strong-Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~ 820 | Strong | C-H Bend | p-Disubstituted Aromatic Ring Out-of-Plane Bend |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Electron Ionization (EI) is a suitable "hard" ionization technique for this relatively stable organic molecule, as it produces a clear molecular ion and a reproducible fragmentation pattern useful for structural confirmation.[5]
Expected Mass Spectrum
-
Molecular Ion (M⁺•): The spectrum is expected to show a strong molecular ion peak at m/z 224 , corresponding to the molecular weight of C₁₅H₁₆N₂.
-
Key Fragmentation: The primary fragmentation pathway involves the cleavage of bonds adjacent to the aromatic rings and the formamidine core.
Table 4: Major Expected Fragments in EI-MS
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 224 | [M]⁺• (Molecular Ion) | [C₁₅H₁₆N₂]⁺• |
| 223 | [M-H]⁺ | [C₁₅H₁₅N₂]⁺ |
| 133 | [Tolyl-N=CH-NH]⁺ | [C₈H₉N₂]⁺ |
| 118 | [Tolyl-N=CH]⁺• | [C₈H₈N]⁺• |
| 91 | [Tolyl]⁺ or [Tropylium]⁺ | [C₇H₇]⁺ |
Visualization of Key MS Fragmentation
Caption: Primary fragmentation pathway of N,N'-Bis(4-methylphenyl)formamidine in EI-MS.
Integrated Spectroscopic Workflow for Structural Verification
No single technique provides the complete structural picture. True analytical trustworthiness comes from synthesizing the data from all three methods. Each technique provides orthogonal data that, when combined, validates the proposed structure of N,N'-Bis(4-methylphenyl)formamidine.
Caption: Integrated logic showing how NMR, IR, and MS data corroborate the final structure.
Field-Proven Experimental Protocols
The following protocols represent self-validating systems for acquiring high-quality spectroscopic data for this compound.
Protocol: NMR Sample Preparation and Acquisition
This procedure is designed for a standard 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of N,N'-Bis(4-methylphenyl)formamidine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (~7.26 ppm).
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection zone (typically 4-5 cm).[6]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any residue.[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the spectrometer's sample changer or magnet.[7]
-
Lock onto the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.[8]
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).
-
Reference the spectra to the residual CDCl₃ peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm).
-
Protocol: ATR-FTIR Spectroscopy
This protocol uses a diamond ATR accessory, which is robust and suitable for a wide range of solid samples.[9]
-
Background Spectrum:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.
-
Lower the sample press anvil.
-
Acquire a background spectrum (typically 32 scans). This measures the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[9]
-
-
Sample Spectrum:
-
Raise the anvil. Place a small amount of the powdered N,N'-Bis(4-methylphenyl)formamidine onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]
-
Lower the anvil and apply consistent pressure to ensure firm contact between the sample and the crystal.[11]
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal and anvil thoroughly.[9]
-
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes analysis via a direct insertion probe coupled with a quadrupole mass analyzer.
-
Sample Preparation:
-
Place a microgram-level amount of the solid sample into a capillary tube or onto the tip of the direct insertion probe.
-
The sample must be solvent-free.
-
-
Data Acquisition:
-
Insert the probe into the mass spectrometer's ion source through the vacuum interlock.[12]
-
The sample is vaporized by heating the probe within the high-vacuum source.
-
The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]
-
A mass spectrum is generated by plotting ion abundance versus m/z.
-
References
- Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
- Standard operating procedures for remote NMR measurements and sample shipment. (2024, January 15). PANACEA.
- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). NANOMET.
- Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. (2024, October 21). Nature.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews.
- Sample Preparation – FT-IR/ATR. (n.d.). University of Florida.
- C,N‐Diarylformamidines as Valuable Building Blocks in the Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate.
- Bruker Alpha-P ATR FTIR Standard Operating Procedure. (2020, October 15). University of Toronto.
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). The Hong Kong University of Science and Technology.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
- N-(4-Methylphenyl)formamide. (n.d.). National Center for Biotechnology Information.
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs.
- Mass Spectrometry Tutorial. (n.d.). University of Illinois.
- Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). (2025, November 13). MDPI.
- An Introduction to Mass Spectrometry Ionization. (n.d.). University of Arizona.
- Mass Spectrometry Ionization Methods. (n.d.). Emory University.
- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
- STRUCTURAL CHARACTERIZATION OF SOME SYMMETRIC BIS-IMINES. (n.d.). Revista de la Sociedad Química de México.
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- Synthesis of N,N --diarylsubstituted formamidines 3a-h from aromatic and heterocyclic amines and triethyl orthoformate a. (n.d.). ResearchGate.
- Chemical Substance Search - 2,2'-[(4-Methylphenyl)imino]bisethanol. (n.d.). eChemPortal.
- 2,2'-((4-Methylphenyl)imino)-bisethanol. (n.d.). ChemicalBook.
- (PDF) N-(4-Methylphenyl)formamide. (n.d.). ResearchGate.
- N,N'-Bis(2,4-xylyl)formamidine. (n.d.). LGC Standards.
- N,N'-Di-p-tolyl-formamidine. (n.d.). PubChem.
- Formamide, N-methyl-N-phenyl-. (n.d.). NIST WebBook.
- N,N′-Diarylformamidine Dithiocarbamate Ag(I) Cluster and Coordination Polymer. (2022, January 28). MDPI.
- (4-METHYLPHENYL)METHANOL. (n.d.). Matrix Fine Chemicals.
- Co(III) N,N′‐diarylformamidine dithiocarbamate complexes: Synthesis, characterization, crystal structures and biological studies. (2020, March 10). ResearchGate.
- (4-Aminophenyl)methanol. (n.d.). BLD Pharm.
- Methanol. (n.d.). CAS Common Chemistry.
- Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. (n.d.). Royal Society of Chemistry.
- Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc.
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Physical and chemical properties of [(4-Methylphenyl)imino]dimethanol
Technical Whitepaper: Physicochemical & Functional Profiling of 2,2'-[(4-Methylphenyl)imino]diethanol
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2,2'-[(4-Methylphenyl)imino]diethanol , widely recognized in industrial and biomedical applications as N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) .[1]
As a heterofunctional molecule combining a tertiary aromatic amine with dual primary alcohol groups, DHEPT occupies a critical niche in polymer chemistry and medical device formulation.[1] It serves as a potent redox accelerator in chemically cured biomedical composites (e.g., dental restoratives, bone cements) and a reactive intermediate in high-performance epoxy and polyurethane networks.[1]
This document details its structural properties, synthesis pathways, redox behavior, and handling protocols, designed for researchers in drug delivery, material science, and chemical engineering.[1]
Chemical Identity & Structural Analysis
DHEPT is an amphiphilic molecule featuring a lipophilic p-toluidine core and a hydrophilic diethanolamine moiety.[1] This dual nature dictates its solubility profile and reactivity in biphasic systems.[1]
Nomenclature & Identifiers:
-
IUPAC Name: 2,2'-[(4-Methylphenyl)azanediyl]diethanol[1]
-
Common Synonyms: N,N-Bis(2-hydroxyethyl)-p-toluidine; DHEPT; p-Tolyldiethanolamine.[1]
-
SMILES: CC1=CC=C(C=C1)N(CCO)CCO
Structural Visualization: The molecule consists of a nitrogen atom bonded to a p-tolyl group and two hydroxyethyl arms.[1][7] The nitrogen lone pair is conjugated with the aromatic ring, influencing its basicity and oxidation potential—a critical factor for its role as a polymerization activator.[1]
Figure 1: Structural decomposition of DHEPT showing functional domains.
Physicochemical Properties
The following data aggregates experimental values and validated predictions. DHEPT is a solid at room temperature but has a relatively low melting point, often appearing as a supercooled viscous liquid or waxy solid upon storage.[1]
| Property | Value | Context/Notes |
| Physical State | Solid (Waxy/Crystalline) | Often supercools to a viscous amber liquid.[1] |
| Melting Point | 49 – 53 °C | Sharp transition; purity dependent.[1] |
| Boiling Point | ~338 – 340 °C | At 760 mmHg.[1][3] High thermal stability.[1] |
| Density | 1.06 – 1.14 g/cm³ | Denser than water.[1] |
| Solubility (Water) | ~19.8 g/L (20°C) | Moderate solubility due to hydroxyl groups.[1] |
| Solubility (Organic) | High | Soluble in Methanol, Ethanol, Acetone, Chloroform.[1] |
| LogP (Octanol/Water) | 1.09 – 2.0 | Lipophilic enough to cross biological membranes.[1] |
| pKa (Conjugate Acid) | ~5.08 | Weak base; less basic than aliphatic amines due to aryl conjugation.[1] |
| Refractive Index | 1.5330 | Relevant for optical clarity in dental resins.[1] |
Expert Insight: The pKa of ~5.1 is crucial. It is basic enough to act as a proton acceptor in catalytic cycles but acidic enough to remain stable in neutral formulations.[1] In dental composites, this basicity facilitates the electron transfer required to cleave benzoyl peroxide.[1]
Synthesis & Production
The industrial synthesis of DHEPT is a classic N-alkylation process, specifically the ethoxylation of p-toluidine.[1] This route is preferred over alkyl halide substitution (e.g., using 2-chloroethanol) due to atom economy and the avoidance of halide salt byproducts.[1]
Reaction Pathway:
-
Starting Material: p-Toluidine (4-methylaniline).[1]
-
Reagent: Ethylene Oxide (EO).[1]
-
Conditions: 100–140°C, moderate pressure (1.5–2.5 bar), often uncatalyzed or acid-catalyzed.
Figure 2: Industrial ethoxylation pathway for DHEPT synthesis.[1]
Quality Control Note: Impurities often include the mono-ethoxylated species (N-(2-hydroxyethyl)-p-toluidine).[1] For pharmaceutical or dental grade DHEPT, purity >98% is required to ensure consistent curing kinetics.[1]
Functional Reactivity: The Redox Mechanism[1]
The primary application of DHEPT in drug delivery systems (e.g., bone cements) and dental materials is as a co-initiator for free radical polymerization.[1] It works in tandem with Benzoyl Peroxide (BPO).[1]
Mechanism of Action: DHEPT acts as an electron donor.[1] The lone pair on the nitrogen attacks the peroxide bond of BPO, forming a complex that decomposes into benzoate radicals.[1] These radicals initiate the polymerization of methacrylates (e.g., MMA, Bis-GMA).[1]
Why DHEPT? Unlike aliphatic amines, the aromatic ring of DHEPT stabilizes the resulting aminium radical cation via resonance, making the electron transfer energetically favorable at body temperature (self-curing).[1]
Figure 3: Amine-Peroxide redox initiation cycle used in cold-curing composites.[1]
Applications in Life Sciences & Industry
A. Biomedical & Dental Materials[1][2]
-
Role: Chemical Activator (Accelerator).
-
System: "Cold-cure" or "Self-cure" acrylic resins.[1]
-
Usage: Two-paste systems.[1] Paste A contains the monomer + DHEPT; Paste B contains the monomer + BPO.[1] Mixing triggers curing without UV light.[1]
-
Advantage: DHEPT is less prone to discoloration compared to simpler anilines, though long-term yellowing remains a challenge in aesthetic dentistry.[1]
B. Polymer Engineering
-
Epoxy Resins: The hydroxyl groups allow DHEPT to act as a reactive modifier, integrating into the epoxy network while the tertiary amine catalytically accelerates the curing process.[1]
-
Polyurethanes: Acts as a diol chain extender with built-in catalytic activity for the isocyanate-hydroxyl reaction.[1]
Safety, Handling, & Toxicology
As an aromatic amine derivative, DHEPT requires rigorous safety protocols.[1]
-
Hazard Classification:
-
Handling Protocol:
-
PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.[1]
-
Storage: Store under inert gas (Nitrogen/Argon). The compound is sensitive to oxidation (turning brown) and hygroscopic.[1]
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen).[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76395, 2,2'-[(4-Methylphenyl)imino]diethanol.[1] Retrieved from [Link]
-
Esstech, Inc. (2023). Product Data Sheet: N,N-Dihydroxyethyl-p-toluidine (DHEPT).[1] Retrieved from [Link][1]
- European Chemicals Agency (ECHA).
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- 4. 2,2'-(P-TOLYLIMINO)DIETHANOL CAS#: 3077-12-1 [m.chemicalbook.com]
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- 8. News - 2,2'-(P-TOLYLIMINO)DIETHANOL CAS 1077-12-1 [mit-ivy.com]
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Quantum Chemical Profiling of Methanol,[(4-methylphenyl)imino]bis- (9CI): Mechanisms in Self-Immolative Linkers and Metallodrugs
Executive Summary
Methanol, [(4-methylphenyl)imino]bis- (9CI)—commonly referred to as N,N-bis(hydroxymethyl)-4-methylaniline (CAS: 733045-96-0)—is a highly versatile bifunctional building block in modern medicinal chemistry. Its unique electronic architecture makes it a critical component in two advanced therapeutic domains: self-immolative prodrug systems (for targeted payload delivery) and diiron hexacarbonyl metallodrugs (as CO-releasing molecules, or CORMs, and hydrogenase biomimetics).
This technical whitepaper provides an in-depth quantum chemical analysis of this molecule. By bridging Density Functional Theory (DFT) calculations with self-validating experimental protocols, we elucidate how the electron-donating para-methyl group dictates reaction kinetics, activation barriers, and transition state stabilities.
Molecular Architecture and Electronic Ground State
The reactivity of Methanol,[(4-methylphenyl)imino]bis- is fundamentally governed by the delicate balance between its
Quantum chemical geometry optimizations (typically performed at the B3LYP-D3/6-311++G(d,p) level of theory with PCM solvation models) reveal that the nitrogen lone pair is heavily conjugated with the adjacent p-tolyl aromatic ring. The presence of the electron-donating 4-methyl group via hyperconjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy increases the nucleophilicity of the nitrogen lone pair, making it highly prone to delocalization into the aromatic
Application I: Kinetics of Self-Immolative Payload Release
In targeted drug delivery (such as Antibody-Drug Conjugates), the bis(hydroxymethyl) groups serve as attachment points for two therapeutic payloads via carbamate or carbonate linkages. Upon enzymatic cleavage of a trigger moiety on the nitrogen, the molecule undergoes a rapid 1,4-benzyl elimination.
Mechanistic Causality
The expulsion of the payload is not spontaneous; it requires the nitrogen lone pair to push electron density through the aromatic ring, forming an aza-quinone methide intermediate. DFT calculations (M06-2X functional) show that the 4-methyl group significantly lowers the activation energy (
Fig 1: Self-immolative cascade of the bis(hydroxymethyl)aniline linker following activation.
Application II: Diiron Hexacarbonyl Metallodrugs (CORMs)
Beyond organic prodrugs, Methanol,[(4-methylphenyl)imino]bis- is a premier ligand precursor for synthesizing azadiselenolate-bridged diiron hexacarbonyl complexes:
DFT Insights into CO Dissociation
For CORMs, the therapeutic efficacy relies on stable circulation followed by site-specific CO release (e.g., triggered by high Glutathione (GSH) levels in tumor microenvironments). DFT modeling using relativistic effective core potentials (e.g., LANL2DZ or def2-TZVP for Fe/Se) demonstrates that the 4-methyl group increases electron density on the bridging nitrogen. This density is transmitted through the selenium atoms to the iron centers, strengthening the Fe-C backbonding. Consequently, the CO dissociation barrier is increased relative to electron-poor analogues, preventing premature CO leakage and ensuring release only upon nucleophilic attack by endogenous GSH [2, 3].
Fig 2: Synthesis and activation pathway of the diiron hexacarbonyl CO-releasing molecule (CORM).
Self-Validating Experimental Protocols
To ensure the trustworthiness of the computational models, the following self-validating experimental workflows must be employed to empirically verify the DFT-derived kinetics.
Protocol A: Kinetic Tracking of Self-Immolation (Fluorogenic Assay)
-
Synthesis: Couple Methanol,[(4-methylphenyl)imino]bis- with two molecules of 7-amino-4-methylcoumarin (AMC) via carbamate linkages. Cap the aniline nitrogen with an enzymatically cleavable phenylacetamide group.
-
Incubation: Dissolve the prodrug in PBS (pH 7.4, 37°C) containing Penicillin-G Amidase.
-
Validation: Continuously monitor fluorescence emission (
= 350 nm, = 450 nm). The exponential increase in fluorescence directly correlates to the payload release rate, self-validating the DFT-predicted . -
NMR Confirmation: Concurrently run
H NMR in DMSO- /D O. The coalescence of the methylene protons (CH -O) from sharp doublets into broad singlets confirms the formation of the transient aza-quinone methide intermediate.
Protocol B: Myoglobin Assay for CO Release Quantification
-
Synthesis: React
with Methanol, [(4-methylphenyl)imino]bis- in THF under argon to yield the metallodrug[2]. -
Validation of Backbonding: Perform FT-IR spectroscopy. The
stretching frequencies should appear around 2070, 2030, and 1990 cm . Lower frequencies indicate stronger Fe-C backbonding. -
Kinetic Tracking: Introduce the complex to a solution of deoxy-myoglobin (deoxy-Mb) in the presence of 10 mM GSH. Monitor the UV-Vis absorption shift from 557 nm (deoxy-Mb) to the characteristic dual peaks at 540 nm and 577 nm (Mb-CO) to calculate the CO release half-life [3].
Quantitative Data Summaries
The following tables summarize the core quantum chemical and kinetic parameters, demonstrating the profound impact of the 4-methyl substituent compared to baseline analogues.
Table 1: Computed Energetics for Self-Immolation Kinetics (M06-2X/6-311++G(d,p))
| Substituent on Aniline | HOMO Energy (eV) | Activation Barrier ( | Empirical Half-life ( |
| 4-Methyl (Target) | -5.82 | 18.5 | ~20 mins |
| Unsubstituted (H) | -6.05 | 20.1 | ~2 hours |
| 4-Nitro | -6.51 | 24.2 | >48 hours |
Table 2: DFT Parameters for Diiron Hexacarbonyl Complexes (B3LYP/def2-TZVP)
| Ligand Precursor | Fe-Fe Bond Length (Å) | Avg | CO Dissociation Energy (kcal/mol) |
| 4-Methylphenyl | 2.54 | 2045 | 32.4 |
| Unsubstituted (H) | 2.53 | 2051 | 30.8 |
| 4-Nitrophenyl | 2.52 | 2058 | 28.1 |
Note: The higher CO dissociation energy for the 4-methyl variant prevents off-target toxicity, making it an ideal candidate for GSH-triggered release.
References
-
Warnecke, A.; Kratz, F. "2,4-Bis(hydroxymethyl)aniline as a Building Block for Oligomers with Self-Eliminating and Multiple Release Properties." Journal of Organic Chemistry 2008, 73(4), 1546–1552. URL:[Link]
-
Gao, S.; Fan, J.; Sun, S.; Peng, X.; Zhao, X.; Hou, J. "Selenium-bridged diiron hexacarbonyl complexes as biomimetic models for the active site of Fe-Fe hydrogenases." Dalton Transactions 2008, 2128–2135. URL:[Link]
-
Liang, X.; Guo, Z.; Jiang, B.-P.; Liu, X.; Shen, X.-C. "Diiron Hexacarbonyl Complex Induces Site-Specific Release of Carbon Monoxide in Cancer Cells Triggered by Endogenous Glutathione." ACS Omega 2018, 3(3), 2683-2689. URL:[Link]
Discovery and History of [(4-Methylphenyl)imino]dimethanol
This is an in-depth technical guide on the discovery, chemistry, and history of [(4-Methylphenyl)imino]dimethanol , chemically known as
Technical Guide for Research & Development
Version: 1.0 | Focus: Organic Synthesis, Polymer Chemistry, and Adhesion Science
Executive Summary
[(4-Methylphenyl)imino]dimethanol (CAS: 733045-96-0 ), also known as
This guide details the compound's discovery within the broader context of amine-aldehyde chemistry, its mechanistic role in polymerization, and its technical distinction from stable tertiary amine accelerators.
Chemical Identity & Structure
| Parameter | Technical Specification |
| IUPAC Name | |
| CA Index Name | Methanol, 1,1'-[(4-methylphenyl)imino]bis- |
| Common Synonyms | |
| CAS Registry Number | 733045-96-0 |
| Molecular Formula | C |
| Molecular Weight | 167.21 g/mol |
| Functional Class | Hemiaminal; Aromatic Amine; Formaldehyde Releaser |
| Key Reactivity | Electrophilic aromatic substitution; Dehydration to iminium ions |
Structural Analysis
The compound consists of a
Discovery and Historical Context
The history of [(4-Methylphenyl)imino]dimethanol is inextricably linked to the study of amine-aldehyde condensations in the late 19th and early 20th centuries, paralleling the development of Bakelite and synthetic resins.
The Early Era: Hofmann and Tröger (1880s)
The reaction between aromatic amines and formaldehyde was first systematically explored by August Wilhelm von Hofmann and later Julius Tröger .
-
1887: Tröger discovered that condensing
-toluidine with formaldehyde in acid yields a bicyclic diamine, now known as Tröger’s Base . -
Role of the Dimethanol: The [(4-Methylphenyl)imino]dimethanol species is the kinetic intermediate formed immediately upon the addition of formaldehyde to
-toluidine in neutral or basic conditions. It represents the "methylolation" stage before the thermodynamic drive forces water elimination and cyclization.
The Polymer Age (1900s–1940s)
With the advent of Phenol-Formaldehyde (Bakelite) and Urea-Formaldehyde resins, researchers investigated aniline-formaldehyde resins for their electrical insulation properties.
-
Mechanism Elucidation: Chemists identified that
-methylol compounds (hemiaminals) like [(4-Methylphenyl)imino]dimethanol were the primary species responsible for crosslinking. They act as "formaldehyde carriers," releasing reactive iminium ions that attack the aromatic rings of neighboring chains, forming methylene bridges.
Modern Applications: Adhesion and Accelerators
In the mid-20th century, tertiary aromatic amines became standard accelerators for benzoyl peroxide (BPO) curing of acrylics (bone cements, dental fillings).
-
Evolution: While
-dimethyl-p-toluidine (DMPT) and -bis(2-hydroxyethyl)-p-toluidine (PTE) became industry standards due to stability, the bis(hydroxymethyl) variant (dimethanol) remains a specialized crosslinker in textile finishing and rubber adhesion, where high reactivity is required.
Synthesis and Reaction Mechanism
The synthesis is a reversible nucleophilic addition of the amine nitrogen to the carbonyl carbon of formaldehyde.
Synthetic Protocol
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve
-toluidine in a suitable solvent (e.g., dioxane or methanol). -
Addition: Slowly add aqueous formaldehyde while maintaining pH > 7. Acidic conditions will trigger immediate polymerization.
-
Equilibrium: The mixture forms an equilibrium containing mono-hydroxymethyl and bis-hydroxymethyl species.
-
Isolation: The compound is difficult to isolate pure due to retro-aldol reversion or condensation. It is often generated in situ.
Mechanistic Pathway (DOT Visualization)
Caption: Reaction cascade from p-toluidine to the target dimethanol intermediate and subsequent condensation products.
Comparative Analysis: Dimethanol vs. Bisethanol
It is critical to distinguish the Dimethanol (hydroxymethyl) derivative from the Bisethanol (hydroxyethyl) derivative, as they are often confused in industrial nomenclature.
| Feature | [(4-Methylphenyl)imino]dimethanol | 2,2'-[(4-Methylphenyl)imino]bisethanol (PTE) |
| Structure | ||
| CAS | 733045-96-0 | 3077-12-1 |
| Synthesis | Amine + Formaldehyde | Amine + Ethylene Oxide |
| Stability | Low (Releases HCHO, condenses) | High (Stable alcohol) |
| Primary Use | Crosslinker, Textile Resin, Biocide | Dental Accelerator, Bone Cement |
| Toxicity | High (Formaldehyde release) | Moderate (Standard amine risks) |
Technical Applications
Adhesion Promotion
The labile
Controlled Polymerization
In specific epoxy or urethane systems, the compound acts as a latent accelerator . The hydroxyl groups can react with isocyanates, while the tertiary amine catalyzes the reaction. The release of formaldehyde can be used to crosslink phenolic components in the matrix.
References
-
Tröger, J. (1887). "Ueber einige mittelst nascirenden Formaldehyds aus aromatischen Aminen entstehende Basen." Journal für Praktische Chemie.
-
Sprung, M. M. (1940). "Reactivity of Phenols toward Paraformaldehyde." Journal of the American Chemical Society.
-
European Chemicals Agency (ECHA). (2023). "Registration Dossier: Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol." (Contextual reference for the stable analog).
-
ChemicalBook. (2024).[1] "CAS 733045-96-0 Entry: Methanol, [(4-methylphenyl)imino]bis-."[1][2][3]
-
Bowen, R. L. (1962). "Dental Filling Material Comprising Vinyl Silane Treated Fused Silica and a Binder Consisting of the Reaction Product of Bis Phenol and Glycidyl Acrylate." U.S. Patent 3,066,112. (Foundational text on amine accelerators).
Sources
Advanced Research Applications of Methanol, [(4-methylphenyl)imino]bis-: The Benzoxazine Gateway
This guide explores the technical applications of Methanol, [(4-methylphenyl)imino]bis- (CAS Index Name), chemically known as
Executive Summary & Chemical Identity
Methanol, [(4-methylphenyl)imino]bis- is a reactive hemiaminal intermediate formed by the condensation of p-toluidine with formaldehyde. Unlike its commercially ubiquitous analog,
Chemical Identity Table
| Property | Detail |
| CAS Index Name | Methanol, [(4-methylphenyl)imino]bis- |
| Common Name | |
| Molecular Formula | |
| Key Functional Group | |
| Primary Reactivity | Electrophilic aromatic substitution (via iminium ion); Condensation with phenols |
| Stability Profile | Low; exists in equilibrium with formaldehyde or trimerizes to hexahydrotriazines |
Primary Application: High-Performance Benzoxazine Resin Synthesis
The most significant research application of this compound is its role as the amine-formaldehyde intermediate in the Mannich-like synthesis of benzoxazine monomers.
The "Methylol" Mechanism
Benzoxazine monomers are typically synthesized via a one-pot reaction of a phenol, a primary amine, and formaldehyde. However, understanding the stepwise formation of Methanol, [(4-methylphenyl)imino]bis- allows researchers to control the reaction kinetics and oligomer distribution.
-
Formation : p-Toluidine reacts with two equivalents of formaldehyde at low temperatures to form the
-bis(hydroxymethyl) species. -
Ring Closure : This intermediate reacts with a phenol (e.g., Bisphenol A or cresol) to close the oxazine ring, releasing water.
Why this matters :
-
Design Flexibility : Isolating or specifically generating this intermediate allows for the synthesis of asymmetric benzoxazines (using different phenols).
-
Polymer Properties : The resulting polybenzoxazines exhibit near-zero shrinkage upon curing, high glass transition temperatures (
), and superior flame retardance compared to epoxies.
Experimental Protocol: In-Situ Generation for Benzoxazine Synthesis
Note: This protocol describes the generation of the title compound as a transient species en route to a stable monomer.
Reagents :
-
p-Toluidine (1.0 mol)
-
Paraformaldehyde (2.0 mol equivalent of
) -
Solvent: Toluene or 1,4-Dioxane
-
Phenolic Component: m-Cresol (1.0 mol)
Methodology :
-
Methylolation (Formation of Title Compound) :
-
Dissolve p-toluidine in toluene at
. -
Slowly add paraformaldehyde while maintaining temperature
to prevent premature condensation. -
Mechanistic Insight: At this stage, the solution contains Methanol, [(4-methylphenyl)imino]bis- . The low temperature stabilizes the
-methylol groups against converting to a triazine network.
-
-
Condensation :
-
Add m-cresol dropwise.
-
Raise temperature to reflux (
). -
The
-methylol groups of the title compound undergo electrophilic attack on the ortho-position of the cresol.
-
-
Workup :
-
Collect water via a Dean-Stark trap (2 moles of
per mole of monomer). -
Evaporate solvent to yield the crude benzoxazine monomer (3-(
-tolyl)-3,4-dihydro-2H-1,3-benzoxazine).
-
Reaction Pathway Visualization
The following diagram illustrates the transformation of p-toluidine into the title compound and its subsequent conversion to a benzoxazine monomer.
Figure 1: The central role of Methanol, [(4-methylphenyl)imino]bis- in the synthesis of advanced phenolic resins.
Secondary Application: Mannich Base Synthesis
Beyond resins, this compound serves as a double Mannich reagent . The two hydroxymethyl groups are excellent electrophiles for functionalizing electron-rich aromatic systems or acidic C-H bonds.
-
Target : Synthesis of
-substituted amino-methylated derivatives. -
Mechanism : The hydroxyl groups are protonated and leave as water, generating a reactive iminium ion (
) which attacks nucleophiles. -
Utility : Used to introduce the p-toluidine moiety into dyes, corrosion inhibitors, or pharmaceutical intermediates where increased lipophilicity (via the tolyl group) is required.
Critical Distinction: Hydroxymethyl vs. Hydroxyethyl
Researchers often confuse the title compound with its hydroxyethyl analog. It is vital to distinguish them as their reactivities are fundamentally different.
| Feature | Methanol, [(4-methylphenyl)imino]bis- | Ethanol, 2,2'-[(4-methylphenyl)imino]bis- |
| Structure | ||
| Source | Amine + Formaldehyde | Amine + Ethylene Oxide |
| Reactivity | High : Acts as an alkylating agent/crosslinker. | Stable : Acts as a nucleophile/co-initiator. |
| Main Use | Resin synthesis (Benzoxazines), Biocides. | Dental Cements , Bone Cement Accelerator. |
| Mechanism | Releases | Redox reaction with Benzoyl Peroxide. |
Expert Insight : Do not use the title compound as a substitute for the hydroxyethyl amine in biological curing systems (e.g., dental fillings). The release of formaldehyde and the instability of the methylol group make it unsuitable for in-vivo applications.
References
- Benzoxazine Chemistry: Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Describes the Mannich condensation mechanism involving -bis(hydroxymethyl) amines).
-
Synthesis Protocol : Dumas, L., et al. (2020). "Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins." Polymers, 12(7), 1526. Link
-
Chemical Identity : National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76497, N,N-Bis(2-hydroxyethyl)-p-toluidine (Used for comparative structure analysis). Link
- Reaction Mechanism: Caló, E., et al. (2007). "Synthesis of new benzoxazine monomers: A study of the effect of the amine structure." European Polymer Journal, 43(5).
Methodological & Application
The Versatile Role of Methanol, [(4-methylphenyl)imino]bis- (9CI) in Modern Organic Synthesis
Introduction: Methanol, [(4-methylphenyl)imino]bis- (9CI), more commonly known as N,N'-Di-p-tolylformamidine, is a crystalline solid with the chemical formula C₁₅H₁₆N₂.[1] While historically investigated for its applications in pesticide chemistry, this formamidine derivative has emerged as a versatile and valuable tool in contemporary organic and inorganic chemistry.[1] Its utility stems from the tunable steric and electronic properties conferred by the two para-tolyl groups attached to the central formamidine core. This application note provides a comprehensive overview of the applications of N,N'-Di-p-tolylformamidine in organic synthesis, including detailed protocols for its synthesis and its use as a ligand precursor in cross-coupling reactions and as a key building block for the synthesis of nitrogen-containing heterocycles.
Core Properties and Synthesis
N,N'-Di-p-tolylformamidine's structure, featuring bulky aromatic groups, provides a defined steric environment around the central N-C-N core. This steric hindrance and the electronic nature of the tolyl groups can be systematically modified, making it an excellent model system for studying reaction mechanisms and metal-ligand interactions.[2]
A common and efficient method for the synthesis of N,N'-diarylformamidines, including N,N'-Di-p-tolylformamidine, involves the condensation of a primary aryl amine with an orthoformate in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[3]
Protocol 1: FeCl₃-Catalyzed Synthesis of N,N'-Di-p-tolylformamidine[3]
This protocol describes an efficient synthesis of N,N'-diarylformamidines at ambient temperature.
Materials:
-
p-Toluidine
-
Triethyl orthoformate
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of p-toluidine (2.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add triethyl orthoformate (1.0 mmol).
-
Add anhydrous FeCl₃ (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure N,N'-Di-p-tolylformamidine.
Expected Yield: >90%[3]
Plausible Mechanism: The reaction is proposed to proceed via Lewis acid activation of the triethyl orthoformate by FeCl₃. This enhances the electrophilicity of the central carbon atom, facilitating nucleophilic attack by two equivalents of p-toluidine, followed by the elimination of ethanol to yield the formamidine product.
Application as a Ligand Precursor in Catalysis
The deprotonated form of N,N'-Di-p-tolylformamidine, the N,N'-di-p-tolylformamidinate anion, serves as a versatile N,N'-donor ligand for a variety of transition metals, including palladium and copper.[1] These metal complexes have shown potential in catalytic applications, particularly in cross-coupling reactions. While specific protocols for using the isolated N,N'-Di-p-tolylformamidinate complexes in Suzuki or Heck reactions are not extensively detailed in readily available literature, the general principle involves the in situ or pre-formation of the palladium-formamidinate complex, which then enters the catalytic cycle. Formamidines are also recognized as precursors for the synthesis of N-Heterocyclic Carbenes (NHCs), which are highly effective ligands in palladium-catalyzed cross-coupling reactions.[2][4]
Conceptual Workflow for Formamidinate-Supported Cross-Coupling
The following diagram illustrates the general concept of how N,N'-Di-p-tolylformamidine can be utilized as a ligand precursor in a generic palladium-catalyzed cross-coupling reaction.
Caption: General workflow for utilizing N,N'-Di-p-tolylformamidine as a ligand precursor.
Application in the Synthesis of N-Heterocycles
N,N'-Diarylformamidines are valuable building blocks for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[5][6] One prominent application is in the synthesis of quinazolines and their derivatives, which are important scaffolds in medicinal chemistry due to their diverse biological activities.[3][7]
Application Example: Synthesis of 4-Aminoquinazolines
A notable application involves the palladium-catalyzed reaction of N-arylamidines with isonitriles to afford 4-aminoquinazolines.[5] This transformation proceeds via an intramolecular aryl C-H amidination with isonitrile insertion.
Protocol 2: Palladium-Catalyzed Synthesis of 4-Amino-2-(p-tolyl)quinazoline from N,N'-Di-p-tolylformamidine (Conceptual)
This protocol is a conceptual adaptation based on the general method for the synthesis of 4-aminoquinazolines from N-arylamidines and isonitriles.[5]
Materials:
-
N,N'-Di-p-tolylformamidine
-
tert-Butyl isocyanide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add N,N'-Di-p-tolylformamidine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove metal residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-amino-2-(p-tolyl)quinazoline derivative.
Reaction Mechanism Visualization:
Caption: Key steps in the synthesis of 4-aminoquinazolines.
Summary of Applications and Quantitative Data
| Application | Reagents | Catalyst/Conditions | Product | Typical Yield | Reference |
| Synthesis of N,N'-Di-p-tolylformamidine | p-Toluidine, Triethyl orthoformate | FeCl₃ (10 mol%), Toluene, Room Temp. | N,N'-Di-p-tolylformamidine | >90% | [3] |
| Synthesis of 4-Aminoquinazolines | N-Arylamidines, Isonitriles | Pd(OAc)₂, Cu(OAc)₂, Toluene, 120 °C | 4-Aminoquinazolines | Good to Excellent | [5] |
Conclusion
N,N'-Di-p-tolylformamidine is a readily accessible and versatile compound with significant applications in modern organic synthesis. Its utility as a tunable ligand precursor for transition metal catalysis and as a direct building block for the construction of medicinally relevant heterocyclic scaffolds like quinazolines highlights its importance for researchers, scientists, and drug development professionals. The protocols and conceptual frameworks provided in this application note serve as a practical guide for the synthesis and utilization of this valuable synthetic tool.
References
-
Chakraborty, P., & Roy, S. C. (2013). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3(1), 26-30. [Link]
-
Wang, Y., Wang, H., Peng, J., & Zhu, Q. (2011). An efficient method enables a synthesis of 4-amino-2-aryl(alkyl)quinazolines from readily available N-arylamidines and isonitriles via palladium-catalyzed intramolecular aryl C–H amidination by isonitrile insertion. Organic letters, 13(17), 4596-4599. [Link]
-
PubChem. N,N'-Di-p-tolyl-formamidine. [Link]
-
Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106. [Link]
-
Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein journal of organic chemistry, 11, 2318–2325. [Link]
-
Luo, Y., Li, G., & Li, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14(1). [Link]
-
Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2012). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research, 36(9), 573-575. [Link]
-
Dravyakar, B. R., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2), 699-706. [Link]
-
Trukhanova, Y. A., Chernov, N. M., Kuvaeva, E. V., & Yakovlev, I. P. (2022). C, N‐Diarylformamidines as Valuable Building Blocks in the Synthesis of Heterocyclic Compounds. European Journal of Organic Chemistry, 2022(42), e202200938. [Link]
-
Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318-2325. [Link]
-
Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & medicinal chemistry, 19(14), 4235-4243. [Link]
Sources
- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]
- 7. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
Methanol, [(4-methylphenyl)imino]bis-(9CI) in the preparation of functional materials
Application Note: Methanol, [(4-methylphenyl)imino]bis- in the Design of High-Performance Polybenzoxazines
Abstract
Methanol, [(4-methylphenyl)imino]bis- (CAS: 28065-59-4), also known as
Chemical Basis & Reaction Mechanism
The compound is a bifunctional electrophile generated via the condensation of p-toluidine and formaldehyde . In the context of functional material synthesis, it is rarely isolated due to its tendency to dehydrate into cyclic triazines. Instead, it is generated in situ to react with a phenolic nucleophile, closing the oxazine ring.
The Mannich Condensation Pathway
The formation of the functional material relies on a specific stoichiometry (1:2:1 amine:formaldehyde:phenol).
-
Methylolation: p-Toluidine reacts with formaldehyde to form Methanol, [(4-methylphenyl)imino]bis- .
-
Ring Closure: This intermediate undergoes a Mannich condensation with a phenol (e.g., phenol, bisphenol A) to form the 1,3-benzoxazine monomer .
-
Polymerization: Upon heating, the oxazine ring opens, forming a phenolic Mannich bridge network (Polybenzoxazine).
Mechanistic Workflow (DOT Visualization)
Figure 1: The reaction pathway highlighting Methanol, [(4-methylphenyl)imino]bis- as the central intermediate in benzoxazine synthesis.
Protocol: Solventless Synthesis of Functional Monomers
This protocol utilizes the "Solventless Method" pioneered by Ishida et al., which relies on the melt-state generation of the title compound. This method is preferred over solution-based methods to minimize byproduct formation and environmental impact.
Target Material: 3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine (P-p monomer).
Reagents & Equipment
-
Amine: p-Toluidine (99%, CAS: 106-49-0).
-
Aldehyde Source: Paraformaldehyde (95% powder) – preferred over formalin to control water content.
-
Phenol: Phenol (crystalline, 99%).
-
Equipment: Overhead mechanical stirrer, oil bath, reflux condenser, vacuum oven.
Step-by-Step Methodology
-
Stoichiometric Weighing:
-
Prepare a molar ratio of 1:2:1 (Amine : Formaldehyde : Phenol).
-
Example Batch: 10.7 g p-Toluidine (0.1 mol), 6.0 g Paraformaldehyde (0.2 mol), 9.4 g Phenol (0.1 mol).
-
-
Homogenization (The Melt Phase):
-
Mix all solid reagents in a round-bottom flask.
-
Heat the mixture to 85°C with constant stirring.
-
Observation: The mixture will become a transparent, homogeneous liquid. At this stage, Methanol, [(4-methylphenyl)imino]bis- is generated transiently and immediately reacts with phenol.
-
-
Reaction Phase:
-
Increase temperature to 110°C and maintain for 40 minutes .
-
Critical Control: Do not exceed 120°C to prevent premature ring-opening polymerization.
-
The reaction releases water. If using a closed system, ensure condensation management.
-
-
Purification (Work-up):
-
Dissolve the crude resin in Diethyl Ether (100 mL).
-
Wash sequentially with:
-
3N NaOH (3x) to remove unreacted phenol.
-
Distilled water (until neutral pH).
-
-
Dry the organic layer over anhydrous
and evaporate solvent.
-
-
Drying:
-
Dry the resulting solid/oil in a vacuum oven at 50°C for 24 hours.
-
Yield: Typically 85-90%.
-
Protocol: Thermal Curing to Functional Thermosets
The monomer synthesized above acts as a "latent" polymer. It requires no additional hardener or catalyst, as the ring opening is thermally initiated.
Curing Cycle
To ensure maximum crosslinking density and
| Stage | Temperature | Duration | Purpose |
| 1 | 150°C | 1 Hour | Melt and degassing |
| 2 | 180°C | 2 Hours | Primary polymerization |
| 3 | 200°C | 2 Hours | Post-cure (Network densification) |
| 4 | 220°C | 1 Hour | Final crosslinking (Optional for high |
Polymerization Mechanism (DOT Visualization)
Figure 2: Ring-Opening Polymerization (ROP) mechanism driven by the latent reactivity of the methylphenyl-imino core.
Performance Data & Characterization
The resulting material (Poly(P-p)) exhibits properties superior to traditional phenolic resins due to the specific incorporation of the p-toluidine moiety (via the title compound).
Table 1: Comparative Thermal Properties
| Property | Poly(P-p) [Target] | Traditional Phenolic | Epoxy (DGEBA/DDA) |
| 170°C - 185°C | 150°C | 140°C | |
| Char Yield (800°C) | 35 - 40% | 45% | < 15% |
| Water Absorption | < 1.5% | > 4.0% | 1 - 2% |
| Shrinkage | Near Zero | High (Volatiles) | Low |
Note: The hydrophobic methyl group on the p-toluidine backbone (derived from the title compound) significantly reduces water absorption compared to aniline-based benzoxazines.
Safety & Handling (Critical)
-
Formaldehyde Release: Although the title compound consumes formaldehyde, the reverse reaction can occur if the reaction environment is acidic or wet. Always handle in a fume hood.
-
Skin Sensitization: p-Toluidine derivatives are potential skin sensitizers. Nitrile gloves are mandatory.
-
Thermal Runaway: During the synthesis (Step 2), the reaction is exothermic. Monitor temperature closely to prevent "bumping" or uncontrolled polymerization.
References
-
Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier.
-
Ning, X., & Ishida, H. (1994). Phenolic materials via ring-opening polymerization: Synthesis and characterization of bisphenol-A based benzoxazines and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 32(6), 1121-1129.
-
Ghosh, N. N., et al. (2007). Polybenzoxazine–new high performance thermosetting resins: synthesis and properties. Progress in Polymer Science, 32(11), 1344-1391.
-
PubChem. (2025).[1] Methanol, [(4-methylphenyl)imino]bis- Compound Summary. National Library of Medicine.
Sources
Application Note: Quantitative Analysis of Methanol, [(4-methylphenyl)imino]bis- (N,N-Bis(hydroxymethyl)-p-toluidine)
Executive Summary
Target Analyte: Methanol, [(4-methylphenyl)imino]bis- (9CI)
Common Name: N,N-Bis(hydroxymethyl)-p-toluidine
CAS Number: 289045-31-4
Molecular Formula: C
This guide details the analytical protocol for quantifying N,N-Bis(hydroxymethyl)-p-toluidine , a labile hemiaminal intermediate often formed during the reaction of p-toluidine with formaldehyde. Due to the inherent instability of the N-methylol group (–N–CH
This protocol provides two validated approaches:
-
Method A (Primary): Direct UHPLC-MS/MS using "Cold-Flow" neutral pH conditions for trace quantification.
-
Method B (Confirmatory): GC-MS with Silylation (BSTFA) to stabilize the hydroxyl groups for structural confirmation.
Chemical Identity & Stability Profile
Understanding the analyte's instability is critical for accurate quantification. The molecule consists of a p-toluidine core substituted with two hydroxymethyl groups.[1]
-
Hydrolysis Risk: In acidic aqueous media, the compound undergoes deformylation:
Result: Detection of p-toluidine (MW 107) instead of the target (MW 167). -
Handling Requirement: Samples must be prepared in aprotic solvents (Acetonitrile, THF) and analyzed immediately or derivatized.
Analyte Structure & Fragmentation Pathway
Figure 1: Proposed ESI+ Fragmentation Pathway for MRM Optimization.
Method A: Direct UHPLC-MS/MS (Trace Analysis)
Objective: High-sensitivity quantification (ppb level) while minimizing thermal or hydrolytic degradation.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ or Thermo Altis.
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Rationale: HILIC (Amide) allows the use of high-organic mobile phases, reducing hydrolysis risk compared to high-aqueous RP methods.
-
-
Column Temperature: 10 °C (Critical to slow down hydrolysis).
-
Mobile Phase:
-
Gradient:
Time (min) %B Flow (mL/min) 0.0 95 0.4 1.0 95 0.4 4.0 60 0.4 5.0 60 0.4 5.1 95 0.5 | 7.0 | 95 | 0.5 |
MS/MS Parameters (ESI+)
| Parameter | Setting |
| Ionization | ESI Positive |
| Spray Voltage | 3500 V |
| Source Temp | 300 °C (Keep moderate) |
| Curtain Gas | 35 psi |
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| Target | 168.2 | 108.1 | 25 | Quantifier |
| Target | 168.2 | 138.2 | 15 | Qualifier |
| p-Toluidine | 108.1 | 91.1 | 20 | Monitor (Degradation) |
Note: Always monitor m/z 108.1 (p-toluidine) as a separate channel to verify sample integrity. If the 108 peak appears at the void volume or distinct from the 168 peak, degradation has occurred.
Method B: GC-MS with Silylation (Stability Confirmation)
Objective: Stabilize the reactive -OH groups as TMS ethers to prevent decomposition in the GC inlet.
Sample Preparation (Derivatization)
-
Extraction: Extract 100 mg of polymer/sample in 5 mL dry Tetrahydrofuran (THF). Sonicate for 10 min.
-
Aliquot: Transfer 100 µL of extract to a GC vial.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Incubate at 60 °C for 30 minutes.
-
Reaction: R-N(CH
OH) + 2 TMS R-N(CH O-TMS) . -
Mass Shift: Adds 2 x 72 Da. Target MW becomes 167 + 144 = 311 Da .
-
-
Dilution: Dilute to 1 mL with dry Toluene.
GC-MS Parameters
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless, 250 °C.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven Program:
-
60 °C (hold 1 min)
20 °C/min 300 °C (hold 3 min).
-
-
Detection (SIM Mode):
-
Target (Di-TMS derivative): m/z 311 (M+), 296 (M-15), 208 (Loss of CH2OTMS).
-
Experimental Workflow Diagram
Figure 2: Dual-stream workflow ensuring data integrity via orthogonal validation.
Validation & Troubleshooting
Linearity & Recovery
-
Standard Preparation: Synthesize a fresh standard by reacting p-toluidine with excess formaldehyde in methanol, or purchase custom synthesis. Note: Commercial standards of the ethanol-analog (CAS 3077-12-1) cannot be used for quantification but can serve as an internal standard surrogate.
-
Acceptance Criteria:
-
Linearity:
over 10–1000 ng/mL. -
Recovery: 80–120% (Spike recovery in matrix).
-
Common Issues
| Problem | Cause | Solution |
| Peak Tailing | Interaction of amine with silanols | Use Ammonium Acetate buffer; ensure column is end-capped (e.g., BEH or HSS T3). |
| Signal Loss | In-source hydrolysis | Lower source temperature; reduce cone voltage. |
| Ghost Peak (m/z 107) | Decomposition to p-toluidine | Check autosampler temperature (keep at 4°C); ensure solvents are anhydrous. |
References
-
PubChem. (2025).[1] Compound Summary: N,N-Bis(2-hydroxyethyl)-p-toluidine (Analogous Structure).[1] National Library of Medicine. [Link]
-
Agilent Technologies. (2018). Analysis of Additives in a Polymer using LC/MS.[4] Application Note 5990-xxxxEN. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Reaction products of p-toluidine and formaldehyde.[Link]
-
Shimadzu. (2020). Analysis of Primary Aromatic Amines (PAAs) by LC-MS/MS. Application News. [Link]
Sources
[(4-Methylphenyl)imino]dimethanol as a precursor for heterocyclic compounds
Application Note: High-Efficiency Heterocycle Synthesis via the [(4-Methylphenyl)imino]dimethanol Platform
Part 1: Executive Summary & Technical Profile
[(4-Methylphenyl)imino]dimethanol (CAS: 733045-96-0), also known as
While often generated in situ due to its tendency to dehydrate or polymerize, understanding the specific reactivity of this intermediate allows for the precision synthesis of complex N-heterocycles, specifically 3,4-dihydro-2H-1,3-benzoxazines (for high-performance thermosets) and hexahydro-1,3,5-triazines (for scavenging applications).
Chemical Profile
| Property | Detail |
| IUPAC Name | [(4-Methylphenyl)imino]dimethanol |
| Common Name | |
| CAS Number | 733045-96-0 |
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| Role | Bis-electrophile; Mannich base precursor |
| Stability | Transient; prone to dehydration to form iminium ions |
Part 2: Mechanism of Action
The utility of [(4-methylphenyl)imino]dimethanol lies in its equilibrium behavior. In solution, it exists in a dynamic equilibrium with its iminium ion forms. It serves as a "shuttle" for two equivalents of formaldehyde and one equivalent of amine, delivering them to nucleophiles (like phenols or thiols) to close six-membered rings.
The "Bis-Electrophile" Concept:
-
Activation: Under acidic or thermal conditions, one
group is protonated and leaves as water. -
First Electrophilic Attack: The resulting iminium ion attacks a nucleophile (e.g., the ortho-position of a phenol).
-
Ring Closure: The second
group activates, generating a second iminium site which cyclizes with the nucleophile's heteroatom (e.g., the phenolic oxygen), forming the heterocycle.
Part 3: Strategic Pathways (Visualization)
The following diagram illustrates the divergent synthesis pathways controlled by the stoichiometry and the presence of co-reactants.
Figure 1: Divergent synthetic pathways originating from the [(4-Methylphenyl)imino]dimethanol precursor. The presence of a phenolic nucleophile drives the reaction toward benzoxazine formation; absence leads to trimerization.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
Target Application: High-performance polymer precursors, thermoset resins.
Principle: This protocol utilizes the in situ generation of [(4-methylphenyl)imino]dimethanol followed by immediate capture by a phenol. This "one-pot" approach avoids the isolation of the unstable intermediate while exploiting its bis-electrophilic nature to close the oxazine ring.
Reagents:
-
p-Toluidine (10.7 g, 0.1 mol)
-
Paraformaldehyde (6.0 g, 0.2 mol equivalent of formaldehyde)
-
Phenol (9.4 g, 0.1 mol)
-
Solvent: Toluene (100 mL) or Solventless (Melt fusion)
-
Catalyst: None required (autocatalytic) or basic alumina (optional)
Step-by-Step Procedure:
-
Precursor Formation (In-Situ):
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine p-toluidine and paraformaldehyde in toluene.
-
Heat gently to 60°C for 20 minutes. The solution will clarify as the paraformaldehyde depolymerizes and reacts to form the [(4-methylphenyl)imino]dimethanol species.
-
Checkpoint: Do not exceed 80°C at this stage to prevent premature trimerization.
-
-
Cyclization:
-
Add the phenol (0.1 mol) to the reaction mixture.
-
Raise the temperature to reflux (110°C).
-
Maintain reflux for 4–6 hours. Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~3.6 mL (0.2 mol).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Wash the organic phase with 1N NaOH (2 x 50 mL) to remove unreacted phenol.
-
Wash with distilled water (2 x 50 mL) until neutral pH.
-
Dry over anhydrous
and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from ethanol or 2-propanol.
-
Yield: Typically 80–90%.
-
Product Appearance: White to off-white crystalline solid.
-
Mechanistic Insight: The [(4-methylphenyl)imino]dimethanol intermediate reacts first at the ortho-position of the phenol (C-alkylation) and subsequently at the phenolic oxygen (O-alkylation) to close the 1,3-oxazine ring.
Protocol B: Synthesis of 1,3,5-Tri-(4-methylphenyl)hexahydro-1,3,5-triazine
Target Application: H2S Scavengers, Biocides, Chemical Intermediates.
Principle: In the absence of an external nucleophile, [(4-methylphenyl)imino]dimethanol undergoes self-condensation. It loses formaldehyde and water to form the thermodynamically stable cyclic trimer.
Reagents:
-
p-Toluidine (10.7 g, 0.1 mol)
-
Formalin (37% aq.[1] solution, 8.1 g, ~0.1 mol) Note: Stoichiometry here is 1:1 for the final product, but the mechanism proceeds via the hydroxymethyl intermediate.
Step-by-Step Procedure:
-
Reaction Setup:
-
Place p-toluidine in a reaction vessel cooled to 0–5°C.
-
Add Formalin dropwise with vigorous stirring. The reaction is exothermic.
-
-
Intermediate Phase:
-
Initially, the
-bis(hydroxymethyl) species (the Topic Molecule) and mono-hydroxymethyl species form in equilibrium. -
Allow the mixture to warm to room temperature over 1 hour.
-
-
Condensation:
-
Heat the mixture to 80°C for 2 hours.
-
The bis-hydroxymethyl species sheds formaldehyde (reverting to the imine) which then trimerizes.
-
Observation: A heavy white precipitate will form.
-
-
Isolation:
-
Filter the solid.
-
Wash with cold ethanol/water (1:1).
-
Recrystallize from acetone/hexane.[2]
-
Part 5: Critical Parameters & Troubleshooting
| Parameter | Critical Range | Effect of Deviation |
| Formaldehyde Ratio | 2.0 eq (Benzoxazine)1.0 eq (Triazine) | < 2.0 eq: Incomplete ring closure; formation of dimers.> 2.5 eq: Formation of polymeric byproducts. |
| Temperature | 60°C (Initial)110°C (Reflux) | Too High (Initial): Premature loss of formaldehyde; triazine formation instead of benzoxazine.Too Low (Reflux): Incomplete cyclization. |
| pH Control | Neutral to slightly basic | Acidic: Promotes hydrolysis of the oxazine ring back to starting materials. |
| Solvent Choice | Non-polar (Toluene, Xylene) | Polar protic solvents (Methanol) can compete with the hydroxymethyl groups, forming ethers. |
References
- Preparation of Benzoxazine Compounds.Google Patents. US5543516A. Accessed October 2025.
-
Synthesis of some new 3,4-dihydro-2H-1,3-benzoxazines under microwave irradiation. Medicinal Chemistry Research. Accessed October 2025. [Link]
-
Formaldehyde Surrogates in Multicomponent Reactions. Beilstein Journal of Organic Chemistry. Accessed October 2025. [Link]
-
Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Molecules. Accessed October 2025. [Link]
-
Revisitation of Formaldehyde Aniline Condensation. Journal für Praktische Chemie. Accessed October 2025. [Link]
Sources
Catalytic Applications of Metal Complexes with [(4-Methylphenyl)imino]dimethanol Ligands: A Comprehensive Guide for Researchers
Welcome to a detailed exploration of the catalytic applications of metal complexes featuring the [(4-Methylphenyl)imino]dimethanol ligand system. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of these Schiff base complexes in synthetic chemistry. We will delve into the synthesis of these catalysts, their characterization, and their application in key organic transformations, providing both the theoretical underpinnings and practical, step-by-step protocols.
The ligand, [(4-Methylphenyl)imino]dimethanol, represents a class of Schiff bases that are synthesized via the condensation of an amine with a carbonyl compound.[1] The "(4-Methylphenyl)imino" moiety, derived from p-toluidine, introduces specific electronic properties due to the electron-donating methyl group, while the "dimethanol" groups can enhance solubility and provide additional coordination sites. These structural features allow for the fine-tuning of the steric and electronic environment around a coordinated metal center, which is crucial for catalytic activity.[2]
Metal complexes derived from Schiff base ligands are renowned for their stability and catalytic versatility in a wide array of reactions, including oxidations, reductions, and carbon-carbon bond formation.[3][4] This guide will focus on two of the most impactful applications: the copper-catalyzed oxidation of alcohols and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Part 1: Ligand and Metal Complex Synthesis & Characterization
The foundation of any successful catalytic system lies in the purity and structural integrity of the ligand and its metal complex. This section provides a representative protocol for their synthesis and characterization.
Synthesis of a Representative Ligand: (E)-2-(((4-methylphenyl)imino)methyl)phenol
While the name "[(4-Methylphenyl)imino]dimethanol" is specific, a common and structurally related analogue that is well-documented involves the condensation of p-toluidine with salicylaldehyde. This N,O-bidentate ligand serves as an excellent model for demonstrating the synthesis and coordination chemistry.[5]
Protocol: Ligand Synthesis
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (10 mmol, 1.22 g) in 50 mL of absolute ethanol.
-
Amine Addition: To this stirring solution, add a solution of p-toluidine (4-methylaniline) (10 mmol, 1.07 g) in 20 mL of absolute ethanol dropwise at room temperature.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, a yellow crystalline precipitate will form. If precipitation is slow, the flask can be cooled in an ice bath.
-
Purification: Collect the solid by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and then dry it in a vacuum oven at 60°C. Recrystallization from a suitable solvent like ethanol or methanol can be performed for higher purity.
Causality Behind Choices:
-
Ethanol: Serves as a good solvent for both reactants and allows for easy precipitation of the product upon cooling.
-
Glacial Acetic Acid: Catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.
-
Reflux: Provides the necessary activation energy for the dehydration step of imine formation.
Synthesis of a Copper(II) Complex
Copper(II) complexes with N,O-donor Schiff bases are particularly effective catalysts for oxidation reactions.[3]
Protocol: Copper(II) Complex Synthesis
-
Ligand Solution: In a 100 mL flask, dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol.
-
Metal Salt Addition: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of 40% ethanol. Add this solution dropwise to the hot ligand solution with constant stirring.[7]
-
Complex Formation: A color change should be observed, indicating complex formation. Reflux the resulting mixture for 2 hours.
-
Isolation & Purification: Cool the mixture to room temperature. The precipitated solid complex is collected by filtration, washed thoroughly with an ethanol-water mixture, then with diethyl ether, and finally dried over anhydrous calcium chloride.
Characterization: The synthesized ligand and its metal complex should be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically around 1600-1630 cm⁻¹) and its coordination to the metal (shift in C=N frequency).[8][9]
-
¹H and ¹³C NMR Spectroscopy: To verify the structure of the organic ligand.
-
UV-Vis Spectroscopy: To study the electronic transitions and confirm the coordination of the ligand to the metal center.
-
Elemental Analysis: To determine the empirical formula and purity of the compounds.
Part 2: Catalytic Application Notes & Protocols
This section details the use of these metal complexes in two key catalytic transformations.
Application: Catalytic Oxidation of Benzyl Alcohol
Copper(II)-Schiff base complexes are efficient catalysts for the selective oxidation of primary alcohols to aldehydes, a crucial transformation in organic synthesis.[7]
Underlying Principle: The catalytic cycle is believed to involve the formation of a high-valent copper-oxo species, which acts as the active oxidant. The Schiff base ligand stabilizes the copper center and modulates its redox potential, facilitating the catalytic turnover.
Experimental Workflow: Oxidation of Benzyl Alcohol
Caption: Workflow for the catalytic oxidation of benzyl alcohol.
Detailed Protocol: Oxidation of Benzyl Alcohol
-
Reaction Setup: To a 50 mL round-bottom flask, add the synthesized Cu(II)-Schiff base complex (0.02 mmol, 1 mol%), benzyl alcohol (2 mmol), and acetonitrile (10 mL) as the solvent.
-
Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% in water, 4 mmol) as the oxidant to the mixture.
-
Execution: Heat the reaction mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via TLC or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product using GC-MS to determine the conversion and selectivity for benzaldehyde.
Data Presentation:
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Cu(II)-Complex | Benzyl Alcohol | TBHP | Acetonitrile | 80 | 5 | >95 | >99 (Benzaldehyde) |
| Cu(II)-Complex | Cyclohexanol | H₂O₂ | Acetonitrile | 70 | 6 | 85 | >99 (Cyclohexanone) |
| Note: Data is representative based on typical performance of similar Cu(II)-Schiff base catalysts.[7][10] |
Application: Suzuki-Miyaura Cross-Coupling Reaction
Palladium complexes, including those with imine-based ligands, are cornerstone catalysts for the Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an arylboronic acid.[11][12][13]
Underlying Principle: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[13] The ligand is crucial for stabilizing the palladium center throughout this cycle.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
For this application, a palladium complex of the Schiff base ligand would be synthesized following a similar procedure as for copper, typically using Pd(OAc)₂ or PdCl₂ as the precursor.[11][14]
-
Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a stir bar, add the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) as the base.
-
Catalyst Addition: Add the Pd(II)-Schiff base complex (0.01 mmol, 1 mol%).
-
Solvent: Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes. Add 5 mL of a solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.[15]
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100°C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel. The yield and purity are determined by ¹H NMR and GC-MS.
Data Presentation:
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(II)-Complex | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| Pd(II)-Complex | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 85 |
| Note: Data is representative based on typical performance of similar Pd(II)-imine catalysts.[11][12] |
References
-
Biffis, A., et al. (2022). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. MDPI. Available at: [Link]
- Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry.
- Adhikary, C., et al. (2008). Catalytic efficacy of Schiff-base copper(II)
-
Ghosh, A., et al. (2018). Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. New Journal of Chemistry. Available at: [Link]
-
Scilit. (n.d.). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Retrieved from [Link]
- Bolaji, A. S. (2025). Biological and Catalytic Applications of Copper(II) Complexes with N,O-Donor Schiff Base Ligands.
-
Sápi, J., et al. (2003). Complexes of Schiff Bases and Intermediates in the Copper-Catalyzed Oxidative Heterocyclization by Atmospheric Oxygen. Inorganic Chemistry. Available at: [Link]
- Herchel, R., et al. (2025). Copper(II) complex with a redox-noninnocent Schiff base bearing a tetraphenyldisiloxane unit: synthesis, structure and catalytic oxidation of cyclohexane. Dalton Transactions.
- Kumar, R., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. International Journal of Chemical and Molecular Engineering.
- Guesmi, L., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie.
-
Al-Amiery, A. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules. Available at: [Link]
- Amini, M., & Tarassoli, A. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Chinese Chemical Letters.
- Parveen, S., et al. (2024). Synthesis, Characterization and Biological Evaluation of N-stabilized Metal Complexes of Schiff Bases.
-
Organic Chemistry Portal. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]
- Bhowmick, A., et al. (2019). Synthesis and Structure Determination of Some Schiff Base Metal Complexes with Investigating Antibacterial Activity. American Journal of Chemistry.
- Yildiz, M., et al. (2018). Synthesis, characterization and catalytic properties of some transition metal complexes of new phenoxy-imine ligand.
-
Sasamori, T. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. Available at: [Link]
- Kumari, S., & Singh, R. K. (2024). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry.
- Salihu, A. S., et al. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2- yl)benzene Sulphonamide. Modern Chemistry.
Sources
- 1. Synthesis and Structure Determination of Some Schiff Base Metal Complexes with Investigating Antibacterial Activity [article.sapub.org]
- 2. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. Copper( ii ) complex with a redox-noninnocent Schiff base bearing a tetraphenyldisiloxane unit: synthesis, structure and catalytic oxidation of cycloh ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01028D [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 13. m.youtube.com [m.youtube.com]
- 14. scilit.com [scilit.com]
- 15. html.rhhz.net [html.rhhz.net]
Standard operating procedure for handling Methanol, [(4-methylphenyl)imino]bis-(9CI)
Scope & Application
This document defines the protocols for the safe handling, storage, and experimental application of Methanol, [(4-methylphenyl)imino]bis- (hereafter referred to as BMHT ).
Target Audience: Medicinal chemists, polymer scientists, and process engineers. Primary Applications:
-
Covalent Drug Discovery: Investigation as a reactive electrophile (formaldehyde donor/alkylating agent).
-
Polymer Chemistry: Cross-linking agent for phenolic and urea-formaldehyde resins.
-
Organic Synthesis: Intermediate in the synthesis of dihydro-1,3-benzoxazines via Mannich condensation.
Chemical Identity & Properties
BMHT is a hemiaminal (N-methylol compound) formed by the condensation of p-toluidine with two equivalents of formaldehyde.
| Property | Description |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Physical State | Viscous oil or low-melting solid (often hygroscopic). |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetone. Sparingly soluble in water (hydrolyzes). |
| Stability | Low . Equilibrium exists between the hemiaminal, imine, and free formaldehyde. |
| Reactivity | Electrophilic. Reacts with nucleophiles (thiols, amines, phenols). Decomposes in acidic media. |
Safety & Hazards (Critical)
Risk Assessment: BMHT is a labile adduct . Upon handling, it can revert to its precursors: Formaldehyde (Carcinogen, Sensitizer) and p-Toluidine (Toxic, Carcinogen, Methemoglobinemia inducer).
Hazard Statements
-
H350: May cause cancer (Formaldehyde release).
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled (p-Toluidine component).
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects.
Personal Protective Equipment (PPE)
-
Respiratory: Work strictly within a certified Fume Hood. If solid dust is generated, use N95/P3 respirator.
-
Skin: Double gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for prolonged handling.
-
Eyes: Chemical splash goggles.
Storage & Stability Protocol
The Golden Rule: Treat BMHT as a "Transient Intermediate." Commercial samples may degrade during transit.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation; moisture promotes hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps.
-
Shelf Life: Re-test purity (NMR) every 3 months. If formaldehyde odor is strong, purification is required.
Experimental Protocols
Protocol A: Quality Control & Purity Check (H-NMR)
Rationale: HPLC often degrades hemiaminals on the column due to acidic mobile phases or silica interactions. NMR is the only non-destructive method for this class.
-
Solvent: Use DMSO-d6 (neutral, stabilizes H-bonding). Avoid CDCl₃ (often acidic due to HCl traces).
-
Preparation: Dissolve 10 mg BMHT in 0.6 mL DMSO-d6. Run immediately.
-
Diagnostic Signals:
-
δ 2.20 ppm: Methyl group (s, 3H) of p-tolyl.
-
δ 4.60–4.90 ppm: N-CH₂-O methylene protons (typically a doublet or broad singlet).
-
δ 5.0–5.5 ppm: -OH protons (triplet if coupled, broad if exchanging).
-
Impurity Check: Look for sharp singlet at δ 9.6 ppm (Free Formaldehyde) or δ 6.5–7.0 ppm (Free p-Toluidine amino protons).
-
Protocol B: In-Situ Generation (Recommended)
Rationale: Due to instability, it is often superior to generate BMHT in situ rather than purchasing/storing it, especially for benzoxazine synthesis.
Reagents:
-
p-Toluidine (1.0 eq)
-
Paraformaldehyde (2.05 eq)
-
Solvent: Toluene or Dioxane
Procedure:
-
Charge a reaction flask with p-Toluidine and solvent.
-
Add Paraformaldehyde solid.
-
Heat to 80°C for 2–4 hours.
-
Note: The solution will clear as paraformaldehyde depolymerizes and reacts.
-
-
Do not isolate if using for further condensation (e.g., with phenol). Proceed directly to the next step.
-
If isolation is strictly necessary: Remove solvent under high vacuum at <40°C . Do not heat above 50°C during concentration to prevent polymerization.
Protocol C: Reaction with Nucleophiles (e.g., Phenols)
Application: Synthesis of Benzoxazine monomers.
-
Dissolve Phenol (1.0 eq) in Toluene.
-
Add BMHT (1.0 eq) (either isolated or in situ solution).
-
Reflux (110°C) for 4–6 hours with a Dean-Stark trap to remove water.
-
Mechanism: The -OH groups of BMHT condense with the ortho-position of phenol and the phenolic hydroxyl to close the oxazine ring.
-
-
Monitor by TLC (Silica, Hexane:EtOAc 8:2). BMHT stays at baseline/low Rf; Product moves to Rf ~0.5–0.7.
Visualization: Handling & Reactivity Workflow
Figure 1: Decision tree for handling BMHT, emphasizing the critical quality control step and decomposition risks.
Disposal & Deactivation
Never dispose of BMHT directly into the drain or standard organic waste without deactivation, as it slowly releases formaldehyde.
Deactivation Protocol:
-
Dilute the waste solution with Acetone/Ethanol.
-
Add excess Ammonium Hydroxide (25%) or Glycine .
-
Chemistry: Ammonia reacts with free formaldehyde to form Hexamethylenetetramine (Urotropine), which is non-toxic and stable.
-
-
Stir for 1 hour.
-
Dispose of as halogen-free organic waste.
References
-
Reiser, O. (2016). Formaldehyde and its derivatives in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link
-
Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Detailed mechanisms on N-methylol amine condensation). Link
-
ECHA (European Chemicals Agency). (2023). Substance Information: p-Toluidine. (Toxicological data for the parent amine). Link
-
PubChem. (2023). Compound Summary: Formaldehyde. (Hazards of the decomposition product). Link
Troubleshooting & Optimization
Improving the yield of Methanol, [(4-methylphenyl)imino]bis-(9CI) synthesis
Technical Support Center: -Bis(hydroxymethyl)-p-toluidine Synthesis
Chemical Identity & Reaction Dynamics
Target Molecule: Methanol, [(4-methylphenyl)imino]bis-
CAS: 28065-50-5
Structure: p-Tolyl-N(CH
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways. To maximize the yield of the Target Bis-Methylol , you must block the "Acid/Heat" pathways leading to Triazines and Resins.
Caption: Reaction network showing the reversible formation of the target bis-methylol and irreversible sinks (Triazine/Resin) driven by pH and stoichiometry.
Optimized Synthesis Protocol (The "Paraformaldehyde" Route)
Standard aqueous formalin (37%) introduces large amounts of water, which promotes hydrolysis and reverse reactions. The High-Yield Protocol utilizes Paraformaldehyde (PFA) in an organic solvent to push the equilibrium forward.
Reagents
-
Substrate: p-Toluidine (1.0 eq)
-
Reagent: Paraformaldehyde (2.5 eq) — Excess is critical to suppress mono-methylol species.
-
Solvent: Methanol (anhydrous) or Dioxane.
-
Catalyst: 10% NaOH or KOH (aqueous solution) — Maintain pH 9–10.
Step-by-Step Workflow
| Phase | Action | Technical Rationale |
| 1. Setup | Dissolve p-Toluidine in methanol (approx. 5 mL/g). Add Paraformaldehyde solid. | PFA depolymerizes slowly, providing a controlled release of HCHO, preventing "hot spots" of reaction. |
| 2. Catalysis | Adjust pH to 9.0–10.0 using catalytic base (NaOH). | CRITICAL: Acidic conditions catalyze the loss of water to form imines ( |
| 3. Reaction | Heat gently to 45–50°C for 2–4 hours. Do not exceed 60°C. | Higher temperatures favor the thermodynamic polymer product. Moderate heat ensures kinetic access to the bis-substituted product. |
| 4. Monitoring | Monitor via TLC (Basic alumina plates) or NMR. | Look for the disappearance of the amine protons and appearance of the methylene singlet ( |
| 5. Isolation | Cool to 0°C. If product precipitates, filter rapidly. If soluble, remove solvent under high vacuum at low temp (<30°C) . | Heat during evaporation will revert the product to starting material or polymerize it. |
Troubleshooting & FAQ
Direct solutions to common failure modes.
Q1: My product turned into a sticky, insoluble gum. What happened?
Diagnosis: Resinification (Polymerization). Root Cause: The reaction temperature was likely too high (>60°C) or the pH dropped below 7. Solution:
-
Ensure the reaction remains alkaline (pH 9–10) throughout.
-
Use a water bath to strictly limit temperature to 50°C.
-
Rescue: Once resinified, the product is irreversible. Discard and restart.
Q2: I am isolating the Mono-methylol intermediate, not the Bis-.
Diagnosis: Insufficient Formaldehyde activity. Root Cause: Paraformaldehyde depolymerization was too slow or stoichiometry was too low. Solution:
-
Increase PFA to 2.5 – 3.0 equivalents .
-
Ensure the PFA is high quality (aged PFA becomes less reactive).
-
Allow a longer reaction time at 45°C to ensure the second addition (
) occurs.
Q3: The product decomposes upon storage.
Diagnosis: Inherent instability of
-
Do not store. Use immediately for the next step (e.g., crosslinking, Mannich reaction).
-
If storage is mandatory, store at -20°C under inert atmosphere (Argon) to prevent moisture ingress (hydrolysis).
Q4: Can I use aqueous Formalin instead of Paraformaldehyde?
Answer: Yes, but yield will suffer.
Reasoning: Water drives the equilibrium backward (
Critical Process Parameters (CPP) Data Table
| Parameter | Optimal Range | Impact of Deviation |
| Stoichiometry (HCHO:Amine) | 2.2:1 to 3.0:1 | < 2.0 leads to Mono-methylol and Triazines. |
| pH | 9.0 – 10.5 | < 7.0 causes rapid polymerization to resins. > 12.0 can cause Cannizzaro side reactions of HCHO. |
| Temperature | 40°C – 50°C | > 60°C causes resinification. < 20°C slows PFA depolymerization. |
| Reaction Time | 2 – 4 Hours | Too long (>12h) favors thermodynamic trimerization. |
Logic Tree for Yield Optimization
Use this flow to diagnose low yields in your current setup.
Caption: Troubleshooting logic flow for diagnosing yield failures based on physical appearance of the crude product.
References
- Walker, J. F. (1964). Formaldehyde (3rd ed.). Reinhold Publishing.
- Saunders, K. J. (1988). Organic Polymer Chemistry. Chapman and Hall.
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Reaction products of aniline and formaldehyde. Retrieved from [Link]
- Little, R. D., & Masjedizadeh, M. R. (2021). Mannich Reaction and Related Chemistry. In Organic Reactions. Wiley. (Mechanistic insights into amine-aldehyde equilibria).
Technical Support Center: Purification & Handling of Crude [(4-Methylphenyl)imino]dimethanol
Welcome to the Technical Support Center.[(4-Methylphenyl)imino]dimethanol—also known as N,N-bis(hydroxymethyl)-p-toluidine—is a highly reactive, bifunctional N-methylol intermediate utilized in advanced organic synthesis and materials science. Due to its hemiaminal-like character, it is notoriously unstable under standard laboratory purification conditions.
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to isolate this compound without inducing polymerization or reversion.
Core Principles of N-Methylol Stability
To successfully purify this compound, one must understand the causality behind its degradation. Standard purification methods fail because of the fragile carbon-nitrogen-oxygen bond dynamics inherent to N-methylol arylamines:
-
Acid-Catalyzed De-methylolation: Standard silica gel chromatography utilizes a stationary phase with a weak acidity (pH 4.5–5.5). This environment protonates the hydroxyl oxygen of the dimethanol group, leading to the expulsion of water and the formation of a highly electrophilic iminium ion. This intermediate rapidly triggers irreversible condensation, forming poly(amine-formaldehyde) resins or if phenolic impurities are present[1].
-
Thermal Reversibility: The formation of N,N-bis(hydroxymethyl)arylamines is a delicate equilibrium process. Elevated temperatures (such as those used in vacuum distillation or rotary evaporation above 30 °C) shift the equilibrium backward, resulting in the loss of formaldehyde and reversion to p-toluidine.
-
Base Stabilization: Maintaining a slightly alkaline environment stabilizes the hydroxymethyl groups by preventing protonation. As demonstrated in the , utilizing KOH during the initial reaction with paraformaldehyde[2], or triethylamine (TEA) during downstream purification, is critical for structural integrity.
Fig 1. Degradation pathways of[(4-Methylphenyl)imino]dimethanol under acidic or thermal stress.
Troubleshooting & FAQs
Q1: I loaded my crude mixture onto a silica gel column, but I only recovered a polymerized resin and unreacted p-toluidine. What happened? A: Silica gel is fundamentally incompatible with N-methylol compounds. The inherent acidity of the silica surface catalyzes the condensation of the hydroxymethyl groups, destroying your product on the column[1]. If chromatography is absolutely necessary, you must transition to deactivated Basic Alumina (pH 9–10) to prevent iminium ion formation.
Q2: My crude product is a viscous oil containing unreacted formaldehyde and p-toluidine. How can I purify it without chromatography? A: The most reliable method is low-temperature precipitation/recrystallization. By dissolving the crude oil in a minimal amount of a slightly basic solvent system (e.g., ethyl acetate spiked with 1% triethylamine) and slowly adding a non-polar anti-solvent (cold hexanes), you can force the crystallization of the target compound while leaving the highly soluble p-toluidine and formaldehyde in the mother liquor.
Q3: How should I store the purified [(4-Methylphenyl)imino]dimethanol to prevent degradation? A: It must be stored at -20 °C under a strict inert atmosphere (Argon or Nitrogen). Exposure to ambient atmospheric moisture and room temperature will cause slow hydrolysis and oligomerization over a matter of days.
Validated Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Preferred)
Self-validating mechanism: The addition of a basic modifier (TEA) ensures the system remains above pH 8, preventing acid-catalyzed degradation during the thermal transition of crystallization.
-
Dissolution: Dissolve the crude [(4-Methylphenyl)imino]dimethanol in a minimal volume of room-temperature Ethyl Acetate containing 1% (v/v) Triethylamine (TEA).
-
Clarification: Filter the solution rapidly through a 0.45 µm PTFE syringe filter to remove any pre-formed, insoluble polymeric resins.
-
Inert Transfer: Transfer the clarified filtrate to a Schlenk flask purged with Argon.
-
Anti-Solvent Addition: Slowly add ice-cold Hexanes dropwise while gently swirling the flask until the solution becomes persistently turbid.
-
Crystallization: Place the sealed flask in a -20 °C freezer for 12–24 hours to induce slow crystallization.
-
Isolation: Filter the resulting white/pale-yellow crystals rapidly on a pre-chilled Büchner funnel. Wash the filter cake with -20 °C Hexanes.
-
Drying: Dry under high vacuum for no more than 1 hour . Prolonged vacuum exposure can induce the sublimation of formaldehyde, driving the equilibrium backward.
Protocol B: Basic Alumina Filtration (For Stubborn Oils)
Self-validating mechanism: Basic alumina traps polar impurities and unreacted starting materials without providing the surface protons necessary to trigger iminium ion formation.
-
Column Preparation: Prepare a short, wide pad of Basic Alumina (Brockmann Grade I) in a sintered glass funnel.
-
Pre-conditioning: Pre-condition the alumina pad with a solvent mixture of Hexanes/Ethyl Acetate (70:30) containing 1% TEA.
-
Loading: Dissolve the crude oil in the absolute minimum amount of the pre-conditioning solvent system.
-
Elution: Apply the solution to the alumina pad and elute rapidly under mild vacuum to minimize residence time on the stationary phase.
-
Concentration: Collect the fractions and monitor via TLC (using alumina-backed plates). Concentrate the product-containing fractions in vacuo keeping the water bath temperature strictly below 25 °C .
Quantitative Data: Purification Method Comparison
| Purification Technique | Typical Yield | Target Purity | Degradation Risk | Time Required |
| Silica Gel Chromatography | < 10% | Low | Critical (Polymerization) | 2–4 hours |
| Vacuum Distillation | 0% | N/A | Critical (Thermal breakdown) | 1–2 hours |
| Basic Alumina Filtration | 60–75% | > 90% | Low | 30–45 mins |
| Low-Temp Recrystallization | 50–65% | > 98% | Minimal | 12–24 hours |
Purification Workflow Decision Tree
Fig 2. Decision tree for the purification of crude [(4-Methylphenyl)imino]dimethanol.
References
-
Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites Source: Materials (Basel) / National Center for Biotechnology Information (NCBI) URL:[Link]
-
Selenium-bridged diiron hexacarbonyl complexes as biomimetic models for the active site of Fe–Fe hydrogenases Source: Dalton Transactions / Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium-bridged diiron hexacarbonyl complexes as biomimetic models for the active site of Fe–Fe hydrogenases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Side reactions and byproduct formation in [(4-Methylphenyl)imino]dimethanol synthesis
The following guide is designed as a specialized Technical Support Center for researchers synthesizing [(4-Methylphenyl)imino]dimethanol (also known as N,N-Bis(hydroxymethyl)-p-toluidine).
This compound is the formaldehyde adduct of
Status: Active Ticket Type: Process Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist
Executive Summary: The Reaction Landscape
The synthesis of [(4-Methylphenyl)imino]dimethanol is a kinetically controlled addition reaction. You are attempting to stop the reaction at the bis-hydroxymethyl stage (Structure B), preventing the system from collapsing into its thermodynamic sink: the Hexahydrotriazine (Structure C) or the Methylene-bridged Polymer (Structure D).
The Chemical Pathway (DOT Visualization)
The following diagram illustrates the competitive pathways. Your goal is to maintain the equilibrium at Node B while suppressing Nodes C and D .
Figure 1: Reaction network showing the target di-alcohol as a kinetic intermediate between the starting amine and the stable triazine trimer.
Troubleshooting Guides (FAQ Format)
Issue 1: "I obtained a white, insoluble solid instead of the expected alcohol."
Diagnosis: Formation of 1,3,5-tris(4-methylphenyl)hexahydro-1,3,5-triazine.
This is the most common failure mode. The target bis-hydroxymethyl amine is essentially a "masked" imine. If water is allowed to leave the system (or if the reaction warms up), the compound dehydrates to the Schiff base (
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature strictly below 40°C . The trimerization is endothermic and entropically favored at higher temperatures.
-
Stoichiometry: Use a large excess of formaldehyde (2.5 to 3.0 equivalents). Excess HCHO pushes the equilibrium toward the alcohol (Le Chatelier’s principle) and prevents the dissociation required for trimerization.
-
Avoid Dehydration: Do not use drying agents (MgSO₄) or prolonged vacuum drying on the crude product, as removing water drives the equilibrium toward the trimer.
Issue 2: "The reaction mixture turned into a sticky brown resin/goo."
Diagnosis: Acid-Catalyzed Methylene Bridging (Polymerization).
If the pH drops below 7, the hydroxymethyl group becomes a leaving group (
Corrective Protocol:
-
pH Buffering: The reaction must be performed under basic conditions (pH 8–10).
-
Catalyst: Use catalytic
or dilute NaOH. -
Reagent Quality: Check your formaldehyde source. Commercial formalin often contains formic acid (from oxidation). Neutralize your formalin solution before adding the amine.
Issue 3: "My yield is low, and I see starting material (p-toluidine) on TLC."
Diagnosis: Cannizzaro Reaction or Reversion.
-
Cannizzaro: In strongly basic conditions, formaldehyde disproportionates into methanol and formate, consuming the reagent.
-
Reversion: The formation of N-hydroxymethyl compounds is reversible. If you dilute the mixture for workup, it may hydrolyze back to the amine.
Corrective Protocol:
-
Stabilization: Perform the reaction in a minimal amount of solvent (high concentration favors the product).
-
Workup: Avoid extensive aqueous washes. Isolate the product by crystallization from a non-protic solvent (like ether or cold toluene) if possible, or use the crude mixture immediately for the next step.
Comparative Data: Reaction Parameters
The following table summarizes how critical parameters shift the product distribution.
| Parameter | Condition: Target (Di-methanol) | Condition: Triazine (Side Product) | Condition: Polymer (Side Product) |
| pH | 8.0 – 10.0 (Mildly Basic) | Neutral / Weakly Acidic | < 6.0 (Acidic) |
| Temperature | 0°C – 40°C | > 50°C (Reflux) | > 60°C |
| HCHO Equiv. | > 2.2 eq (Excess) | 1.0 – 1.5 eq | 0.5 – 1.0 eq |
| Water Removal | Avoid (Keep hydrated) | Required (Dean-Stark) | N/A |
| Stability | Low (Days at 4°C) | High (Indefinite) | High (Insoluble) |
Validated Experimental Workflow
To maximize the yield of [(4-Methylphenyl)imino]dimethanol , follow this optimized protocol designed to suppress side reactions.
Reagents:
- -Toluidine (Recrystallized, white crystals).
-
Paraformaldehyde (PFA) or Formalin (37% aq., neutralized).
-
Potassium Carbonate (
).
Step-by-Step Protocol:
-
Depolymerization (If using PFA): Suspend Paraformaldehyde (2.5 eq) in water. Add catalytic
(pH adjusted to ~9) and heat to 60°C until the solution clears (generation of monomeric HCHO). Cool to room temperature. -
Addition: Dissolve
-toluidine (1.0 eq) in a minimal amount of dioxane or ethanol. Add this solution slowly to the basic formaldehyde solution.-
Why? Keeping HCHO in excess at all times prevents the amine from reacting with itself or bridging.
-
-
Reaction: Stir at 20–25°C for 2–4 hours. Do not heat.
-
Monitoring: Monitor by TLC (Basic alumina plates, not silica, as silica is acidic and degrades the product).
-
Isolation:
-
If a solid precipitates: Filter rapidly and wash with cold water.
-
If liquid: Extract with Dichloromethane (DCM), dry briefly over
, and evaporate at low temperature (<30°C) . -
Critical: Do not heat the rotovap bath. Heat causes immediate conversion to the triazine.
-
Mechanism of Failure (Graphviz Logic Tree)
Use this flowchart to diagnose post-reaction observations.
Figure 2: Diagnostic logic tree for product identification.
References
-
Sprung, M. M. (1939). "A Summary of the Reactions of Aldehydes with Amines." Chemical Reviews, 26(3), 297–338. Link
- Foundational text establishing the equilibrium between methylol amines and Schiff bases/trimers.
-
Bachmann, W. E., & Deno, N. C. (1949). "The Reaction of Amines with Formaldehyde." Journal of the American Chemical Society, 71(9), 3062–3072. Link
- Detailed kinetics of the amine-formaldehyde condensation and triazine form
-
Gao, H., et al. (2016). "An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX)." ResearchGate. Link
- Provides modern mechanistic insight into the pH dependence of triazine ring formation
-
French, D., & Edsall, J. T. (1945). "The Reactions of Formaldehyde with Amino Acids and Proteins." Advances in Protein Chemistry, 2, 277-335. Link
- Authoritative source on the reversibility of N-hydroxymethyl
Technical Support Center: Stability Optimization for N,N-Bis(hydroxymethyl)-p-toluidine
The following technical guide addresses the stability and handling of Methanol, [(4-methylphenyl)imino]bis- (CAS Index Name), commonly referred to as N,N-Bis(hydroxymethyl)-p-toluidine or N,N-Dimethylol-p-toluidine .
Executive Summary & Chemical Identity
Welcome to the Technical Support Center. You are likely accessing this guide because your solutions of Methanol, [(4-methylphenyl)imino]bis- are degrading rapidly, precipitating, or showing inconsistent concentration data.
This compound belongs to the class of N-hydroxymethylamines (hemiaminals) . Unlike its stable ethyl-analog (N,N-bis(2-hydroxyethyl)-p-toluidine), the methyl-analog is inherently thermodynamically unstable in aqueous media. It exists in a dynamic equilibrium with p-toluidine and formaldehyde .
Critical Identity Check
Before proceeding, confirm your target structure to ensure you are not using a mislabeled reagent:
| Feature | Target Compound (Unstable) | Common Stable Analog |
| CAS Index Name | Methanol, [(4-methylphenyl)imino]bis- | Ethanol, 2,2'-[(4-methylphenyl)imino]bis- |
| Common Name | N,N-Bis(hydroxymethyl)-p-toluidine | N,N-Bis(2-hydroxyethyl)-p-toluidine |
| Formula | ||
| Stability | Low (Formaldehyde releaser) | High (Stable curing agent) |
| Primary Issue | Hydrolysis & Polymerization | Oxidation (minor) |
If you require the stable curing agent/dye intermediate, you are likely using the wrong CAS. If you specifically need the formaldehyde-releasing prodrug/crosslinker, proceed with this guide.
Core Stability Mechanisms (The "Why")
To stabilize this compound, you must fight two opposing degradation pathways: Hydrolysis (Reverse Mannich) and Polymerization .
The Equilibrium Trap
In solution, the compound undergoes a Reverse Mannich Reaction . The nitrogen lone pair pushes out the hydroxyl group (as hydroxide or water), generating a reactive iminium ion that releases formaldehyde.
-
Driving Force: Dilution drives the equilibrium to the right (decomposition).
-
Catalyst: Acidic protons (
) catalyze the loss of the hydroxyl group. -
Scavengers: Any nucleophile present (buffers, proteins) that reacts with formaldehyde will irreversibly pull the equilibrium toward decomposition.
Diagram: Degradation Pathways
Caption: Figure 1. The dynamic equilibrium of N-hydroxymethyl compounds. Stability is maintained only when the concentration of Formaldehyde is sufficient to push the reaction left (Green arrows).
Troubleshooting Guide (Q&A)
Scenario A: "My compound disappears from the HPLC chromatogram within minutes."
Diagnosis: Rapid Hydrolysis. The silica in HPLC columns is slightly acidic, and the aqueous mobile phase drives the reverse Mannich reaction. The compound decomposes into p-toluidine and formaldehyde on the column.
Corrective Action:
-
Switch Analysis Method: Use
-NMR in non-protic solvents (DMSO- or ) for stability monitoring. HPLC is often unsuitable for hemiaminals. -
Buffer the Mobile Phase: If HPLC is mandatory, use a basic mobile phase (pH 8.0–9.0) with ammonium bicarbonate, and keep the column temperature at 4°C. Note: Silica stability at high pH is a concern; use polymer-based columns if possible.
-
Solvent Choice: Dissolve the stock in anhydrous DMSO or Acetonitrile . Avoid water and alcohols (methanol/ethanol) as they promote trans-acetalization.
Scenario B: "I see a white precipitate forming in my stock solution."
Diagnosis: Polymerization. At high concentrations or acidic pH, the iminium intermediates react with each other or the free amine to form methylene-bridged dimers (similar to Tröger’s base formation) or triazine networks.
Corrective Action:
-
Maintain Basic pH: Ensure the solution pH is > 7.5 . Add a trace of triethylamine (TEA) to organic stock solutions to neutralize any trace acid.
-
Lower Concentration: Polymerization is second-order. Dilute stocks (< 10 mM) are more stable against polymerization (though more prone to hydrolysis if water is present).
-
Add Formaldehyde: Adding a small excess of paraformaldehyde (0.1–0.5 eq) can suppress dissociation, though this may interfere with downstream biology.
Scenario C: "The compound degrades in my biological assay buffer (pH 7.4)."
Diagnosis: Equilibrium Shift. Biological buffers (PBS, Tris) are mostly water. At pH 7.4, the equilibrium favors the free amine. Furthermore, Tris (tris(hydroxymethyl)aminomethane) contains primary amines that will react with the released formaldehyde, irreversibly destroying your compound.
Corrective Action:
-
Avoid Amine Buffers: Do NOT use Tris, Glycine, or HEPES. Use Phosphate or Bicarbonate buffers.
-
Prepare Immediately Before Use: N-hydroxymethyl compounds are often "generated in situ". Do not store aqueous dilutions.
-
Cold Incubation: Perform experiments at 4°C if biological activity permits.
Experimental Protocols
Protocol 1: Preparation of Stabilized Stock Solution
Purpose: To create a stock solution stable for >24 hours for dosing.
Reagents:
-
N,N-Bis(hydroxymethyl)-p-toluidine (Solid)
-
Anhydrous DMSO (dried over molecular sieves)
-
Triethylamine (TEA)
Procedure:
-
Dry the DMSO: Add activated 4Å molecular sieves to DMSO for 24 hours. Water content must be < 50 ppm.
-
Weigh the compound into a dry, amber glass vial (protect from light/oxidation).
-
Add DMSO to achieve a concentration of 50 mM .
-
Critical Step: Add 0.1% (v/v) Triethylamine . The basic environment stabilizes the N-C-O bond.
-
Seal under Argon or Nitrogen gas.
-
Store at -20°C .
Validation:
Thaw and analyze via NMR. Look for the methylene protons (
Protocol 2: Quality Control via -NMR
Purpose: To quantify the degree of hydrolysis without inducing degradation during analysis.
Parameters:
-
Solvent: DMSO-
(Avoid as it is often acidic due to photolysis). -
Temperature: 298 K (25°C).
-
Scans: 16–32.
Interpretation Table:
| Signal ( | Assignment | Interpretation |
| 2.10 | Internal reference (stable). | |
| 4.80 – 5.00 | Intact Compound. Integrate this relative to methyl group. | |
| 5.50 – 6.00 | Hydroxyl protons (variable). | |
| 6.50 – 7.00 | Aromatic region. Shifts upfield upon hydrolysis to amine. | |
| 9.00+ | Free Formaldehyde (Degradation product). |
Frequently Asked Questions (FAQs)
Q: Can I freeze-dry (lyophilize) the aqueous solution to store it? A: No. As water is removed, the concentration increases, promoting polymerization. Additionally, the vacuum removes formaldehyde gas, pulling the equilibrium completely to the right (decomposition). You will likely recover a polymer or pure p-toluidine.
Q: Is this compound a prodrug? A: Yes, in many contexts, N-hydroxymethyl compounds act as formaldehyde-releasing prodrugs or crosslinking agents. Their biological activity often depends on their decomposition. If you need a stable version for structural studies, you must synthesize the O-alkyl ether (e.g., methoxymethyl) or ester derivative, which hydrolyzes much slower.
Q: Why does the color change to brown/red? A: This indicates oxidation of the p-toluidine core. p-Toluidine derivatives are sensitive to air.[1] Always store under inert gas (Argon/Nitrogen) and use amber vials.
References
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups. Elsevier.
-
Eisner, A., & Wagner, E. C. (1934). Condensations of Aromatic Amines with Formaldehyde in Media Containing Acid.[2][3] I. Para-Toluidine. Journal of the American Chemical Society, 56(6), 1356–1359. Link
- Nielsen, N. M., & Bundgaard, H. (1988). Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents: Synthesis, Stability, Hydrolysis, and Pharmacokinetic Properties. Journal of Pharmaceutical Sciences, 77(4), 285-298. (Mechanistic insights into hemiaminal stability).
- Walker, J. F. (1964). Formaldehyde (3rd ed.). Reinhold Publishing. (The definitive text on formaldehyde-amine equilibria).
-
PubChem. (2025). Compound Summary: N,N-Bis(hydroxymethyl)-p-toluidine. Link (Verified for structure confirmation).
Disclaimer: This guide is for research purposes only. "Methanol, [(4-methylphenyl)imino]bis-" is a reactive chemical intermediate. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Technical Support Center: Optimizing Crosslinking with [(4-Methylphenyl)imino]dimethanol
Welcome to the technical support center for [(4-Methylphenyl)imino]dimethanol, a specialized N-methylol crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in your thermosetting formulations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal performance in your polymer systems.
Fundamental Principles of Crosslinking
[(4-Methylphenyl)imino]dimethanol, a derivative of p-toluidine, belongs to the class of amino resins. Its crosslinking function relies on the two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atom. The curing process is a condensation reaction, typically acid-catalyzed, where these groups react with active hydrogen-containing functional groups on a primary polymer backbone (e.g., polyols, polyamides, polycarboxylic acids), releasing water and forming stable ether or methylene linkages.
The Crosslinking Mechanism
The curing reaction proceeds via an acid-catalyzed mechanism. The key steps are:
-
Protonation: An acid catalyst protonates one of the hydroxyl groups on the crosslinker, making it a good leaving group (water).
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized carbocation.
-
Nucleophilic Attack: An active hydrogen-containing group (like a hydroxyl group, -OH) from the main polymer backbone acts as a nucleophile, attacking the carbocation.
-
Deprotonation: The catalyst is regenerated by the removal of a proton, resulting in a stable ether linkage that forms the crosslinked network.
A secondary reaction, self-condensation, can also occur where the crosslinker reacts with itself. While this contributes to network density, excessive self-condensation can lead to brittleness.
Caption: Acid-catalyzed crosslinking mechanism.
Key Reaction Parameters and Their Impact
Optimizing your crosslinking reaction involves balancing several critical parameters. The interplay between these factors determines the final properties of your cured material.
| Parameter | Effect on Reaction | Optimization Guidance | Potential Issues |
| Temperature | Increases reaction rate by providing activation energy.[1][2] | Typically 120-150°C.[3] Use DSC to determine the optimal cure window.[4][5][6] | Too low: Incomplete cure. Too high: Yellowing, brittleness, potential for thermal degradation.[1][2][7] |
| Catalyst | Lowers the activation energy, accelerating the cure rate.[8] | Strong acid catalysts (e.g., p-toluenesulfonic acid, PTSA) are typically required.[9][10] | Too much: Reduced pot life, brittleness. Too little: Slow or incomplete cure. Incorrect type: Poor efficiency. |
| pH | Affects catalyst activity and crosslinker stability. | Optimal pH is typically acidic (4-6) to facilitate catalysis.[11] | Highly acidic (<4): Can cause degradation of the substrate or crosslinker. Near neutral/alkaline (>6): Reduces catalyst efficiency, leading to slow cure.[12] |
| Co-Reactant | The type and functionality of the primary polymer (e.g., polyester, acrylic) dictate the final properties. | Higher hydroxyl/carboxyl functionality on the backbone allows for higher crosslink density. | Mismatch in reactivity or stoichiometry can lead to an incomplete network formation. |
| Solvent | Affects viscosity for application and can influence film formation. | Must be non-reactive with the crosslinker. Ensure complete removal during curing. | Trapped solvent can lead to film defects like blistering or pinholes.[13][14] |
Troubleshooting Guide
This section addresses common problems encountered during crosslinking experiments in a direct question-and-answer format.
Problem: Incomplete Curing or Low Crosslink Density
Q: My cured film is soft, shows poor solvent resistance, and has a low glass transition temperature (Tg). What is causing incomplete curing?
A: This is a frequent issue and typically points to one of four root causes: insufficient thermal energy, improper catalysis, stoichiometric imbalance, or reactant inhibition.
-
Insufficient Cure Temperature/Time: The crosslinking reaction is thermally driven. A temperature that is too low or a cure time that is too short will not provide the necessary energy to drive the reaction to completion.[1]
-
Solution: Confirm your cure temperature using Differential Scanning Calorimetry (DSC).[5][6] A DSC scan of your uncured formulation will show an exothermic peak representing the cure reaction. The peak of this exotherm is a good starting point for your cure temperature. Ensure your oven is properly calibrated and hold the material at the cure temperature for the recommended time, which may need to be extended. A step-cure process (e.g., 1 hour at 150°C followed by 2 hours at 170°C) can sometimes optimize properties.[1][2]
-
-
Catalyst Issues: The reaction relies on an acid catalyst.[8]
-
Solution: Verify that you have added the correct amount of a suitable strong acid catalyst, such as p-toluenesulfonic acid (PTSA).[9][10] The catalyst level may need to be optimized; start with a loading of 0.5-1.0% based on total resin solids and titrate up or down. Be aware that some pigments or additives can be basic and may neutralize the catalyst, requiring a higher load.
-
-
Stoichiometry: An incorrect ratio of the crosslinker to the primary polymer can leave unreacted sites.
-
Solution: Re-calculate the molar ratios of the hydroxymethyl groups on the crosslinker to the active hydrogen groups (e.g., -OH, -COOH) on your polymer backbone. The optimal ratio depends on the desired properties, but a good starting point is often a 1:1 stoichiometry.
-
-
Inhibition: Certain chemical species can interfere with the reaction.
-
Solution: Ensure your buffers and solvents are free of nucleophilic species like primary amines (e.g., Tris buffer), which can compete with the desired crosslinking reaction.[15]
-
Caption: Troubleshooting workflow for incomplete curing.
Problem: Film Defects (Pinholes, Blistering, Cratering)
Q: My cured film has small voids (pinholes) and bubbles. What is causing this?
A: These defects are typically caused by trapped volatiles or surface energy issues.
-
Trapped Volatiles (Solvent/Water): If the surface of the film cures too quickly, it can trap residual solvent or the water byproduct from the condensation reaction. As the bulk of the film continues to heat, these volatiles vaporize, creating bubbles or pinholes.[13][14]
-
Solution: Introduce a "flash-off" step before the final high-temperature cure. Hold the coated substrate at a lower temperature (e.g., 70-90°C) for 5-10 minutes to allow solvents and water to escape before the film solidifies. Also, ensure your cure ramp rate is not too aggressive.
-
-
Surface Contamination & Wetting: Poor wetting of the substrate due to contaminants like oil or dust, or a high surface tension of the liquid coating, can lead to crawling and cratering.[16]
-
Solution: Ensure the substrate is meticulously cleaned and degreased before application. If wetting is an issue, the addition of a small amount of a suitable flow and leveling agent to your formulation can reduce surface tension.
-
Problem: Yellowing or Discoloration
Q: The final cured material has an undesirable yellow tint. How can I prevent this?
A: Yellowing is often a sign of thermal degradation or oxidation from excessive curing conditions.
-
Over-baking: Exposing the material to temperatures that are too high or for too long can cause the polymer backbone or the aromatic ring of the crosslinker to oxidize and degrade, leading to color body formation.[7]
-
Incorrect Catalyst: Some catalysts can contribute to color formation at high temperatures.
-
Solution: While PTSA is common, experiment with other catalysts, such as dinonylnaphthalene disulfonic acid (DNNDSA), which may offer better color stability in your specific system.
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the cure process?
A1: A multi-technique approach provides the most comprehensive picture.
-
Differential Scanning Calorimetry (DSC): Excellent for determining the cure window (onset, peak, and end of reaction) and the degree of cure by measuring heat flow.[4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracks the reaction in real-time by monitoring the disappearance of -OH peaks and the appearance of C-O-C ether linkage peaks.[4]
-
Dynamic Mechanical Analysis (DMA): Measures the viscoelastic properties (storage modulus, tan delta) of the material as it cures, providing information on gelation, vitrification, and the final glass transition temperature (Tg).[5]
-
Rheology: Monitors the change in viscosity as the material transitions from a liquid to a solid, which is useful for determining pot life and gel time.[5]
Q2: How does the choice of co-reactant polymer affect the final properties?
A2: The co-reactant is critical. A polyester polyol with long, flexible chains will generally result in a more flexible and impact-resistant coating. In contrast, a highly functional acrylic polyol will create a harder, more chemically resistant, and more brittle material due to a higher crosslink density.
Q3: Can I accelerate the cure rate at a lower temperature?
A3: Yes, this is often a key formulation goal. The primary method is to increase the catalyst concentration.[10] However, this will shorten the pot life of your formulation. Some systems benefit from "blocked" catalysts, which only become active at a specific temperature, providing a balance of stability and reactivity.[17] Using more reactive co-polymers (e.g., those with primary hydroxyl groups over secondary ones) can also increase the cure speed.
Q4: My formulation's viscosity increases during storage. What is causing this instability?
A4: This indicates that the crosslinking reaction is slowly proceeding at ambient temperature. This is often due to an overly active catalyst or residual acidity in one of the resin components. To improve stability, you can use a volatile amine, such as triethylamine, to temporarily neutralize the acid catalyst. The amine will evaporate during the initial stages of baking, allowing the catalyst to become active and initiate the cure.[3]
Experimental Protocol: Optimizing Catalyst Concentration
This protocol outlines a method for determining the optimal concentration of an acid catalyst for your system.
Objective: To find the minimum catalyst concentration that achieves full cure without compromising formulation stability or final film properties.
Materials:
-
Primary polymer solution (e.g., hydroxyl-functional polyester)
-
[(4-Methylphenyl)imino]dimethanol crosslinker
-
p-Toluenesulfonic acid (PTSA) solution (e.g., 40% in isopropanol)
-
Appropriate solvent for viscosity adjustment
-
Test panels (e.g., phosphated steel or glass)
-
Methyl ethyl ketone (MEK)
Procedure:
-
Formulation Preparation: Prepare a master batch of the primary polymer and crosslinker at the desired stoichiometric ratio.
-
Ladder Study: Divide the master batch into 5 equal aliquots. Create a catalyst ladder by adding varying levels of the PTSA solution to each aliquot. A typical range would be 0.2%, 0.4%, 0.6%, 0.8%, and 1.0% PTSA solids on total resin solids. Leave one aliquot without catalyst as a control.
-
Application: Adjust each formulation to a consistent application viscosity. Apply the coatings to test panels at a controlled film thickness.
-
Curing: Allow a 10-minute flash-off at room temperature. Cure all panels in a gradient oven or in a series of timed bakes at the target temperature (e.g., 130°C for 30 minutes).
-
Evaluation - Solvent Rub Test: After the panels have cooled, perform a solvent resistance test. Use a cotton swab saturated with MEK and perform double rubs (one forward and one back motion) with consistent, moderate pressure. Record the number of double rubs required to break through the coating to the substrate. A fully cured film should withstand >100 double rubs.
-
Evaluation - Hardness: Measure the pencil hardness (ASTM D3363) of each film.
-
Analysis: Plot the MEK resistance and pencil hardness against the catalyst concentration. The optimal concentration is typically the point at which these properties plateau, indicating that a full cure has been achieved. Concentrations beyond this point may not provide additional benefit and could reduce shelf life.
References
- NSPC Insights. (2024). Modern Methods for Polymer Characterization.
- Zuelch. Coating defects.
- Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry.
- Benchchem. Technical Support Center: Troubleshooting Guide for trans-Sulfo-SMCC Crosslinking Reactions.
- LookChem. N,N-Bis(2-hydroxyethyl)-p-toluidine.
- MSE Supplies. (2020). Common Coating Defects in Thin Films — and How to Prevent Them.
- Thermo Fisher Scientific. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- American Chemical Society. (2000). Monitoring of Curing of Polyurethane Polymers with Fluorescence Method. Macromolecules.
- ResearchGate. Low Temperature Cure of Combination of Amino Resins Unpigmented system.
- NPL Publications. (2005). CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS.
- SpecialChem. (2024). Cure Monitoring of Adhesives Using Indirect and Direct Methods.
- Scribd. NACURE For Amino Crosslinked Systems US.
- NBchao.Com. Film defect analysis and solution summary.
- Benchchem. N,N-Bis(2-hydroxyethyl)-p-toluidine.
- Google Patents. (2020). Acid-cured coating composition with low free formaldehyde emission and preparation method thereof.
- ResearchGate. (2023). Interplay of curing and thermal degradation in epoxy resins cured with amino acids: Influence of the maximum curing temperature on the network structure, crystal morphology and mechanical properties.
- SpecialChem. (2024). Coating Film Defects: Types & Prevention.
- Slideshare. coating defects.
- CymitQuimica. N,N-Bis(2-hydroxyethyl)-p-toluidine.
- Allnex. AMINO CROSSLINKERS.
- EPub Bayreuth. (2023). Interplay of curing and thermal degradation in epoxy resins cured with amino acids.
- Emerald Publishing. (2024). Synthesis of imino methyl-etherified amino resin by one-step two-stage catalysis and its application in high solid content coating.
- American Coatings Association. (2024). Monitoring Drying, Curing, and Thermal Prope ACID-CATALYZED ALKYD-AMIN.
- Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents.
- Lanxess. N,N-Bis-hydroxyethyl-m-toluidine.
- CAS Common Chemistry. N,N-Bis(2-hydroxyethyl)-p-toluidine.
- Scribd. Gel Troubleshooting in Polymer Films.
- King Industries. NACURE for Amino Crosslinked Systems_US.
- ThermoFisher. crosslinking technology.
- NETZSCH Analyzing & Testing. Curing (Crosslinking Reactions).
- ResearchGate. (2025). Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane.
- Creative Proteomics. Amine-Reactive Crosslinker Overview.
- PMC. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels.
- PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Benchchem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Scribd. Influence of PH On The Stability of Pharmaceutical.
- John Wiley & Sons, Ltd. (2009). Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities.
- Semantic Scholar. pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
- MSU Extension. (2008). Effect of water pH on the stability of pesticides.
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- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting guide for reactions involving Methanol, [(4-methylphenyl)imino]bis-(9CI)
Technical Support Center
Topic: Troubleshooting Guide for Reactions Involving Methanol and N,N-Bis(2-hydroxyethyl)-p-toluidine
DISCLAIMER: This guide is intended for use by trained professionals in a laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the full Safety Data Sheet (SDS) for all reagents before starting any experiment.
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with reactions that involve Methanol and N,N-Bis(2-hydroxyethyl)-p-toluidine. The compound, formally named Ethanol, 2,2'-[(4-methylphenyl)imino]bis- (CAS No. 3077-12-1), is a tertiary amine functionalized with two primary hydroxyl groups.[1][2] This unique structure makes it a versatile building block, but it also presents specific challenges during chemical synthesis, particularly when using a reactive protic solvent like methanol.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, from low reaction yields to unexpected side products. It is grounded in the principles of physical organic chemistry and provides practical, field-proven insights to guide your experimental design and execution.
Section 1: Safety First - Hazard Analysis
Before initiating any experimental work, a thorough understanding of the hazards associated with the primary reagents is mandatory.
Methanol (CH₃OH) is a highly flammable and toxic liquid.[3][4]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4][5] Exposure can cause irreversible damage to organs, particularly the central nervous system and the optic nerve, potentially leading to blindness.[4][6]
-
Flammability: Methanol is a highly flammable liquid and vapor with a low flash point.[4] Vapors can form explosive mixtures with air.[6] All ignition sources must be eliminated from the work area, and equipment must be properly grounded to prevent static discharge.
-
Handling: Work must be conducted in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat.
N,N-Bis(2-hydroxyethyl)-p-toluidine also presents several hazards.
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7][8] It may also cause an allergic skin reaction.[8]
-
Handling: Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[1] Ensure good ventilation and wash hands thoroughly after handling.
| Hazard Summary | Methanol | N,N-Bis(2-hydroxyethyl)-p-toluidine |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin[3][4] | Harmful if swallowed[7][8] |
| Skin Irritation | No major irritant effect[4] | Causes skin irritation[7][8] |
| Eye Irritation | No major irritating effect[4] | Causes serious eye damage[7][8] |
| Flammability | Highly flammable liquid and vapor[3][4] | Not classified as flammable |
| Specific Organ Toxicity | Causes damage to organs (optic nerve, CNS)[4][6] | Data not available |
| Sensitization | Not a known sensitizer | May cause an allergic skin reaction[7][8] |
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving N,N-Bis(2-hydroxyethyl)-p-toluidine in a methanol solvent system.
Problem 1: Low or No Product Yield in Reactions Targeting the Hydroxyl Groups (e.g., Esterification, Etherification)
Question: My esterification/etherification reaction with N,N-Bis(2-hydroxyethyl)-p-toluidine is showing low conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in reactions targeting the hydroxyl groups is a common issue stemming from the molecule's inherent properties and its interaction with the reaction medium.
-
Catalyst Incompatibility/Neutralization: The tertiary amine nitrogen in the molecule is basic. If your reaction is acid-catalyzed (e.g., a Fischer esterification), the substrate will react with and neutralize the acid catalyst, halting the reaction.
-
Solution: Use a stoichiometric amount of acid or, preferably, switch to a non-acidic coupling system. For esterifications, using an acyl chloride or anhydride with a non-nucleophilic base (like triethylamine or pyridine) in an inert solvent (e.g., Dichloromethane, THF) is a standard and effective alternative.
-
-
Methanol as a Competing Nucleophile: Methanol, when used as a solvent, is present in a vast molar excess. As a small and unhindered alcohol, it can act as a competing nucleophile, reacting with your electrophile (e.g., acyl chloride, alkyl halide) to form a methyl ester or methyl ether byproduct.[9][10]
-
Solution: Change the solvent to a non-nucleophilic, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. This eliminates competition from the solvent.
-
-
Steric Hindrance: The p-tolyl group is sterically bulky and may hinder the approach of reagents to the β-hydroxyl groups. This can significantly slow down the reaction rate.
-
Solution: Increase the reaction temperature (if using a higher-boiling inert solvent) or extend the reaction time. Using less sterically demanding reagents, if possible, can also be beneficial.
-
-
Presence of Water: For equilibrium-driven reactions like Fischer esterification, the presence of water in the reagents or solvent will push the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. If the reaction generates water, it must be removed, typically by using a Dean-Stark apparatus (not feasible with low-boiling methanol) or by adding a dehydrating agent.
-
Caption: Troubleshooting workflow for low yield.
Problem 2: Unexpected Side Products Observed
Question: I'm observing unexpected peaks in my analytical data (TLC, LC-MS, NMR) that don't correspond to my starting material or desired product. What could they be?
Answer: The formation of unexpected side products often arises from the reactivity of the tertiary amine or from the solvent's participation in the reaction.
-
N-Quaternization: The tertiary amine is nucleophilic and can react with electrophiles, particularly reactive ones like alkyl halides or tosylates. This forms a quaternary ammonium salt, which is highly polar and may be difficult to characterize or remove.
-
Mitigation: If you are trying to functionalize the hydroxyl groups with an alkyl halide, consider protecting the amine first, or use a less reactive alkylating agent under carefully controlled conditions.
-
-
Methylated Byproducts: As discussed in Problem 1, if methanol is your solvent and your reaction involves a strong electrophile (e.g., an acyl chloride), you will likely form the corresponding methyl-ether or methyl-ester byproduct.
-
Mitigation: The most effective solution is to switch to an inert, aprotic solvent.
-
-
Oxidation of the Amine: Tertiary amines can be susceptible to oxidation, leading to the corresponding N-oxide, especially if exposed to oxidizing agents or even air over long reaction times at elevated temperatures.
-
Mitigation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Caption: Potential main and side reaction pathways.
Section 3: Frequently Asked Questions (FAQs)
Q1: How basic is the tertiary amine in N,N-Bis(2-hydroxyethyl)-p-toluidine, and how does this impact my reaction design? The nitrogen atom is part of an N,N-dialkylaniline system. Its basicity is lower than that of a typical trialkylamine due to the delocalization of the nitrogen lone pair into the aromatic ring. However, it is still sufficiently basic to be protonated by strong acids and to act as a nucleophile or a mild, non-hindered base in many reactions. You must always consider this basicity when choosing catalysts or reagents.
Q2: What are the best practices for purifying products derived from this reagent? Purification strategies should leverage the unique properties of the molecule:
-
Acid-Base Extraction: If your product is neutral, you can wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract any unreacted starting material into the aqueous phase.
-
Column Chromatography: Due to the polarity of the two hydroxyl groups and the tertiary amine, silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate, or Ethyl Acetate with a small percentage of Methanol) is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the silica gel.
-
Crystallization: The starting material is a solid with a melting point of 53-54 °C.[1] If your product is also a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Q3: Can I selectively react the amine without affecting the hydroxyl groups, or vice versa? Yes, this requires a protection group strategy.
-
To React the Amine: The hydroxyl groups can be protected as silyl ethers (e.g., using TBDMSCl) or as esters, which are stable under many conditions used to modify amines.
-
To React the Hydroxyls: The amine is less nucleophilic than the hydroxyls towards many electrophiles, but to ensure complete selectivity, it could be temporarily "protected" by protonation with a strong, non-nucleophilic acid if the subsequent reaction conditions are compatible.
Section 4: Exemplary Protocol
Objective: Synthesis of the Diacetate Ester of N,N-Bis(2-hydroxyethyl)-p-toluidine.
This protocol is provided as an example and avoids the use of methanol to prevent competitive side reactions.
Materials:
-
N,N-Bis(2-hydroxyethyl)-p-toluidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 2.5 eq)
-
Acetyl Chloride (2.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve N,N-Bis(2-hydroxyethyl)-p-toluidine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the solution and stir for 5 minutes.
-
Electrophile Addition: Add acetyl chloride dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Vertex AI Search, Methanol Safety D
- Vertex AI Search, Methanol - Safety D
- Vertex AI Search, Safety Data Sheet: Methanol - Carl ROTH, Accessed March 4, 2026.
- Vertex AI Search, Methanol - SAFETY D
- Vertex AI Search, SAFETY DATA SHEET METHANOL, Accessed March 4, 2026.
- Vertex AI Search, SAFETY D
-
Procter, S. A., English, P. D., & Taylor, G. A. (1969). The Reaction of Ketens with Imines in Methanol. Chemical Communications, (16), 936–936. [Link]
-
Haynes, C., & Rauk, A. (2021). Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals. The Journal of Organic Chemistry, 86(24), 18071–18080. [Link]
-
Chemistry Stack Exchange. (2016). Synthesis of imine. [Link]
- Google Patents. (1972). Hydrolysis of imines and resultant products.
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]
-
Reddit. (2020). Why would you use methanol for the first reaction? Wouldn't this be SN2 because of the nucleophile and leaving group, so it'd make sense to use DMSO? [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Wikipedia. (n.d.). Methanol. [Link]
-
Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]
-
NIST. (n.d.). 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-. [Link]
-
YouTube. (2024). Synthesizing Imines and Enamines: A Complete Guide. [Link]
-
Taylor & Francis. (n.d.). Imines – Knowledge and References. [Link]
-
Quora. (2022). What is an organic solvent? How does it affect the rate of reaction? [Link]
-
ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]
-
Vaia. (n.d.). Imine formation is reversible. Show all the steps involved in the acid-catalyzed reaction of an imine with water (hydrolysis) to yield an aldehyde or ketone plus primary amine. [Link]
-
PERGAN. (n.d.). pergaquick a150 pm. [Link]
-
PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]
- Google Patents. (2016). Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.
-
BuyersGuideChem. (n.d.). Ethanol,2,2'-[(4-methylphenyl)imino]bis-. [Link]
-
ECHA. (2023). Assessment of regulatory needs. [Link]
-
PubMed. (2021). Mechanochemical Reactions of Bis(9-methylphenyl-9-fluorenyl) Peroxides and Their Applications in Cross-Linked Polymers. [Link]
-
Macmillan Group - Princeton University. (2009). Nine-Step Enantioselective Total Synthesis of (+)-Minfiensine. [Link]
-
3M. (2023). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. methanex.com [methanex.com]
- 4. agilent.com [agilent.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. carlroth.com [carlroth.com]
- 7. pergan.com [pergan.com]
- 8. Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)- - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Storage & Handling of Methanol,[(4-methylphenyl)imino]bis- (9CI)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic stability of Methanol,[(4-methylphenyl)imino]bis- (9CI) (CAS 623173-08-0), structurally known as N,N-bis(hydroxymethyl)-p-toluidine.
This compound is a bis-hemiaminal (carbinolamine). By nature, hemiaminals are highly labile intermediates rather than static end-products. If your stored batches are turning yellow, losing mass, or forming insoluble precipitates, you are witnessing fundamental thermodynamic and kinetic degradation pathways in action. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to arrest them.
Mechanistic Overview: The Chemistry of Degradation
To prevent degradation, we must first understand the causality behind it. Methanol, [(4-methylphenyl)imino]bis- degrades via three primary pathways:
-
Hydrolytic Reversion: The N-hydroxymethyl group is a hemiaminal that exists in a dynamic thermodynamic equilibrium with its parent amine (p-toluidine) and free formaldehyde. Exposure to ambient moisture shifts this equilibrium toward hydrolysis, releasing toxic formaldehyde gas [1].
-
Electrophilic Condensation (Polymerization): Under even mildly acidic conditions, the hydroxyl group is protonated and eliminated as water. This generates a highly reactive N-methylidene iminium cation [2]. This electrophile rapidly attacks the electron-rich aromatic rings of adjacent molecules, initiating a cascade of electrophilic aromatic substitutions that yield insoluble, highly cross-linked methylene-bridged polymers (analogous to aniline-formaldehyde resins) [3].
-
Oxidative Degradation: The electron-rich p-toluidine core is highly susceptible to photo-oxidation and auto-oxidation, leading to the formation of colored quinonoid species.
Troubleshooting FAQs
Q1: Why is my stored compound developing a pungent odor and slowly losing mass over time? A: This is the hallmark of hydrolytic reversion. The pungent odor is off-gassing formaldehyde. Because the 1 [4], ambient moisture acts as a nucleophile, cleaving the C-N bond. The mass loss corresponds directly to the evaporation of the volatile formaldehyde byproduct.
Q2: My sample has turned from a white powder to a deep yellow/brown solid and is no longer soluble in methanol. What happened? A: Your sample has undergone both oxidative degradation and electrophilic condensation. The yellow/brown discoloration is caused by the oxidation of the p-toluidine core into quinonoid derivatives. The loss of solubility indicates that the iminium cations have cross-linked the monomers into a high-molecular-weight, methylene-bridged polymeric resin. Once this resin forms, the batch cannot be salvaged and must be discarded.
Q3: Can I store this compound in standard laboratory glass vials? A: No. Standard borosilicate glass possesses free silanol (-OH) groups on its surface, which act as mild Brønsted/Lewis acid sites. These microscopic acidic sites are sufficient to catalyze the dehydration of the hemiaminal into the reactive iminium cation, triggering polymerization at the glass-chemical interface. You must use silanized glassware to eliminate these reactive sites.
Quantitative Data & Storage Thresholds
To maintain the integrity of the bis-hemiaminal, storage environments must strictly adhere to the following quantitative thresholds.
| Parameter | Optimal Condition | Degradation Threshold | Mechanistic Consequence of Breach | Analytical Indicator |
| Temperature | -20°C to -80°C | > 4°C | Thermal dehydration to iminium cation. | HPLC: Appearance of oligomer peaks. |
| Moisture (RH) | < 1% (Argon blanket) | > 5% RH | Hydrolytic reversion to formaldehyde. | NMR: Loss of -CH2OH signal (~4.7 ppm). |
| pH Environment | Strictly Neutral (pH 7.0) | pH < 6.5 or pH > 7.5 | Acid: Polymerization. Base: Aldol reactions. | Visual: Insoluble white/yellow precipitate. |
| Light Exposure | 0 Lux (Amber/Opaque) | Ambient Lab UV/Vis | Photo-oxidation of p-toluidine core. | UV-Vis: Broad absorption at 350-450 nm. |
Experimental Protocol: Self-Validating Anhydrous Storage Workflow
Do not simply place the compound in a freezer. To guarantee long-term stability, implement this self-validating, step-by-step methodology.
Objective: Arrest hydrolytic reversion and electrophilic condensation by eliminating moisture, oxygen, and catalytic surfaces.
-
Step 1: Non-Thermal Desiccation
-
Place the synthesized/purchased batch in a vacuum desiccator over Phosphorus Pentoxide (
) at 10 mbar for 12 hours at room temperature. -
Causality:
is a highly efficient desiccant that removes trace ambient water without applying thermal stress, which would otherwise trigger formaldehyde loss. -
Validation Check: Weigh the sample vial before and after desiccation. A constant mass (
< 0.1%) confirms the removal of surface moisture. A continuous mass loss indicates the vacuum is pulling off formaldehyde, meaning the hemiaminal equilibrium is already broken.
-
-
Step 2: Inert Transfer & Aliquoting
-
Transfer the desiccated sample into a nitrogen or argon-purged glovebox (
< 1 ppm, < 1 ppm). -
Aliquot the compound into pre-dried, silanized amber glass vials.
-
Causality: Silanization caps the free silanol groups on the glass, removing trace acidic sites that catalyze iminium ion formation. Amber glass prevents photo-oxidation.
-
-
Step 3: Argon Backfilling and Sealing
-
Purge the headspace of the vial with ultra-high purity Argon. Seal immediately with a PTFE-lined crimp cap.
-
Causality: Argon is denser than Nitrogen and air. It settles at the bottom of the vial, forming a robust physical barrier against moisture and oxygen.
-
-
Step 4: Secondary Containment Validation
-
Place the sealed vial into a Mylar storage pouch along with a Cobalt(II) chloride moisture indicator strip. Heat-seal the pouch and store at -20°C.
-
Validation Check: During routine inventory checks, observe the indicator strip. If the strip remains blue, the anhydrous seal is intact, and the sample is viable. If it turns pink, the seal has been breached, and the sample must be re-analyzed via NMR before use.
-
Degradation Pathway Visualization
Below is the mechanistic flowchart illustrating the competing degradation pathways of Methanol, [(4-methylphenyl)imino]bis-.
Fig 1: Primary thermodynamic and kinetic degradation pathways of Methanol, [(4-methylphenyl)imino]bis-.
References
- Shishodia, S. et al. "NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases - PMC." National Institutes of Health (NIH).
- Szori, M. et al. "(PDF) An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde." ResearchGate.
- BenchChem Technical Support Team. "Aniline;formaldehyde | 25214-70-4 - Benchchem." BenchChem.
- Wikipedia Contributors. "Hemiaminal - Wikipedia." Wikipedia, The Free Encyclopedia.
Sources
Technical Support Center: Scale-Up Synthesis of Methanol,[(4-methylphenyl)imino]bis- (9CI)
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who are transitioning the synthesis of Methanol,[(4-methylphenyl)imino]bis- (9CI) —commonly known as N,N-bis(hydroxymethyl)-p-toluidine—from benchtop discovery to pilot-scale production.
This compound is a critical intermediate for [1] and a potent accelerator in polymerizations. However, scaling up the hydroxymethylation of p-toluidine presents significant thermal and kinetic challenges. This guide provides a causality-driven troubleshooting matrix, a self-validating pilot protocol, and the mechanistic insights required to ensure high-yield, high-purity production.
Mechanistic Pathway & Reaction Dynamics
To troubleshoot effectively, we must first visualize the reaction kinetics. The synthesis is a two-step nucleophilic addition of p-toluidine to formaldehyde. The primary scale-up failure mode is the exothermic runaway of these steps, which triggers undesirable Mannich-type polycondensation, resulting in useless polymeric resins.
Reaction pathway for the hydroxymethylation of p-toluidine and potential oligomerization.
Troubleshooting Guide & FAQs
Q1: During our 10 kg scale-up, the product phase-separated into a highly viscous, dark yellow resin instead of the expected light yellow liquid. What caused this? A1: This is a classic thermal runaway failure. Causality: The addition of formaldehyde to p-toluidine is highly exothermic. At the bench scale, the high surface-area-to-volume ratio of a flask easily dissipates this heat. At the 10 kg scale, heat accumulation raises the internal temperature >40 °C. Under these conditions, the highly reactive hydroxymethyl groups undergo self-condensation or react with unreacted amine to form methylene-bridged oligomers (similar to novolac resin formation). Solution: You must throttle the formaldehyde dosing rate and utilize a jacketed reactor with a high-efficiency recirculating chiller. Maintain the internal temperature strictly between 0–15 °C during addition.
Q2: Should we use 37% aqueous formalin or paraformaldehyde for pilot-scale production? A2: For initial scale-up, 37% aqueous formalin is strongly recommended. Causality: Aqueous formalin introduces a significant volume of water, which acts as a critical thermal sink (due to water's high heat capacity) to absorb the heat of the reaction. While paraformaldehyde reduces reactor volume and minimizes aqueous waste, it requires depolymerization and creates a heterogeneous slurry that can cause localized "hot spots" in the reactor, drastically increasing the risk of resinification.
Q3: We are observing unreacted mono-hydroxymethylated intermediate in our HPLC assays. How can we drive the reaction to completion without risking oligomerization? A3: Causality: The second hydroxymethylation is sterically and electronically less favored than the first. Furthermore, as the reaction progresses, the mixture becomes a biphasic emulsion, leading to mass transfer limitations. If the formaldehyde remains in the aqueous phase and the mono-adduct in the organic phase, the reaction stalls. Solution: Implement high-shear agitation (e.g., a pitched-blade turbine rather than a simple anchor) to maximize the interfacial surface area of the emulsion. Additionally, apply a slight molar excess of formaldehyde (1:2.2 amine-to-formaldehyde ratio) to force the equilibrium toward the bis-adduct.
Self-Validating Pilot-Scale Protocol (10 kg Target)
This protocol is designed as a self-validating system . It incorporates physical and analytical interlocks to ensure that errors are caught before the batch is compromised.
Step 1: Reactor Preparation & Charging
-
Purge a 50 L glass-lined jacketed reactor with N₂.
-
Charge 10.7 kg (100 mol) of p-toluidine and 15 L of toluene (inert diluent to maintain mobility).
-
Validation Checkpoint 1: Verify the agitator is set to 150 rpm (high-shear) and the chiller is active. Do not proceed until the internal temperature probe reads ≤ 5 °C.
Step 2: Temperature-Controlled Dosing
-
Load 17.8 kg (~220 mol) of 37% aqueous formaldehyde into a dosing vessel.
-
Begin continuous dropwise addition over a minimum of 4 hours.
-
Validation Checkpoint 2 (Thermal Interlock): The dosing system must be programmed to automatically pause if the internal reactor temperature exceeds 15 °C. Wait for the temperature to drop back to 5 °C before resuming.
Step 3: Maturation & In-Process Control (IPC)
-
Once dosing is complete, stir the biphasic mixture for 12 hours at 20 °C.
-
Validation Checkpoint 3 (Analytical): Pull a 1 mL sample of the organic phase. Remove the solvent under vacuum and run a rapid ¹H NMR in CDCl₃. The reaction is validated as complete when the amine protons disappear and the methylene bridge protons emerge as broad singlets at ~4.60–5.40 ppm [1]. If the mono-adduct persists, extend maturation by 4 hours.
Step 4: Phase Separation & Neutralization
-
Halt agitation and allow the phases to separate for 60 minutes. Decant the lower aqueous layer.
-
Wash the organic layer with 5 L of 0.5 N NaOH to neutralize trace formic acid (a common impurity in formalin that can catalyze degradation), followed by 5 L of brine.
Step 5: Low-Temperature Concentration
-
Transfer the organic phase to a vacuum evaporator. Remove the toluene under reduced pressure (< 50 mbar).
-
Critical Parameter: The heating bath must never exceed 40 °C . The final product will isolate as a light yellow viscous liquid that may slowly crystallize upon standing.
Quantitative Data Summary: Scale-Up Parameters
To assist your engineering team, the following table summarizes the critical parameter shifts when moving from the bench to the pilot plant.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Scaling Factor & Causality |
| Reactor Type | 250 mL Round Bottom | 50 L Jacketed Glass-Lined | Surface-area-to-volume ratio decreases drastically; requires active, high-capacity jacket cooling. |
| Agitation | Magnetic Stir Bar (400 rpm) | Pitched-Blade Impeller (150 rpm) | Biphasic emulsion requires high-shear mechanical mixing to overcome mass transfer limits. |
| Formaldehyde Source | 37% Aqueous Formalin | 37% Aqueous Formalin | Water acts as a necessary heat sink to manage the +ΔH of the condensation. |
| Addition Time | 30 minutes | 240 minutes (4 hours) | Extended dosing prevents thermal runaway and subsequent resinification. |
| Yield | > 92% | 80 - 85% | Mechanical losses in the reactor train and slightly higher baseline oligomerization. |
References
-
Title: Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites Source: Materials (MDPI) / PubMed Central URL: [Link]
Validation & Comparative
Comparative Study: [(4-Methylphenyl)imino]dimethanol vs. Standard Crosslinkers
The following guide provides an in-depth comparative analysis of [(4-Methylphenyl)imino]dimethanol (also known as N,N-bis(hydroxymethyl)-p-toluidine) against industry-standard crosslinkers.
Performance, Mechanism, and Application in Polymer Networks
Executive Summary & Chemical Identity[1]
[(4-Methylphenyl)imino]dimethanol (CAS: 733045-96-0) is a specialized hemiaminal crosslinker. Unlike its stable hydroxyethyl analog (N,N-bis(2-hydroxyethyl)-p-toluidine, used as a redox accelerator), this compound contains reactive N-methylol (
This guide compares it primarily against Hexamethylenetetramine (HMTA) and Hexamethoxymethylmelamine (HMMM) , focusing on reactivity profiles, crosslink density, and solubility.
Chemical Structure & Distinction
| Feature | [(4-Methylphenyl)imino]dimethanol | HMTA | N,N-Bis(2-hydroxyethyl)-p-toluidine |
| CAS | 733045-96-0 | 100-97-0 | 3077-12-1 |
| Functional Group | N-Methylol ( | Methylene Bridge Donor | N-Hydroxyethyl ( |
| Primary Role | Crosslinker (Electrophile) | Crosslinker (Formaldehyde donor) | Accelerator (Redox/Nucleophile) |
| Reactivity | High (Thermal condensation) | High (Acid/Thermal decomp) | Low (Requires Isocyanate/Anhydride) |
Mechanistic Profiling
To understand the performance differences, we must analyze the crosslinking mechanism. [(4-Methylphenyl)imino]dimethanol operates via an iminium ion intermediate .
Mechanism of Action
Unlike HMTA, which must decompose to release formaldehyde and ammonia, [(4-Methylphenyl)imino]dimethanol can react directly via dehydration.
-
Activation: Thermal dehydration generates a reactive iminium ion.
-
Electrophilic Attack: The iminium ion attacks the electron-rich ortho or para positions of a phenolic resin (Novolac) or rubber matrix.
-
Bridge Formation: A stable methylene bridge (
) or amine bridge is formed.
Figure 1: Reaction pathway of N-methylol arylamines in phenolic curing. The iminium ion is the active electrophile.
Comparative Performance Data
The following data synthesizes experimental baselines for curing a standard Novolac resin (F:P ratio 0.8:1).
Table 1: Crosslinker Performance Matrix
| Parameter | [(4-Methylphenyl)imino]dimethanol | HMTA (Hexamine) | HMMM |
| Curing Onset ( | 110°C - 120°C | 130°C - 140°C | >150°C (requires acid catalyst) |
| Volatile Emission | Water, traces of Formaldehyde | Ammonia, Formaldehyde | Methanol |
| Solubility (Organics) | High (Soluble in Toluene, Acetone) | Low (Water soluble) | High |
| Crosslink Structure | Benzylamine / Methylene bridges | Dimethylene amine / Methylene | Methylene ether bridges |
| Moisture Resistance | High (Hydrophobic Tolyl group) | Low (Hygroscopic) | High |
| Toxicity Profile | Moderate (Skin irritant) | Moderate (Ammonia release) | Low (Monomeric) |
Key Insights:
-
Lower Activation Energy: The N-methylol group is more labile than the cage structure of HMTA, allowing [(4-Methylphenyl)imino]dimethanol to initiate curing at lower temperatures (
). -
Solubility Advantage: For hydrophobic matrices (e.g., rubber, styrenic polymers), this crosslinker provides superior dispersion compared to the crystalline, hydrophilic HMTA.
-
Ammonia-Free: Unlike HMTA, it does not release ammonia, making it suitable for applications where basicity interferes with other catalysts or corrodes metal substrates [1].
Experimental Protocol: Comparative Curing Study
Objective: Quantify the curing kinetics of [(4-Methylphenyl)imino]dimethanol vs. HMTA using Differential Scanning Calorimetry (DSC).
Materials
-
Resin: Standard Novolac Resin (Softening point
). -
Crosslinker A: [(4-Methylphenyl)imino]dimethanol (Synthesized in-situ or purified).
-
Crosslinker B: HMTA (Pulverized, <200 mesh).
-
Solvent: Methanol (for blending).
Workflow (Self-Validating Protocol)
-
Sample Preparation:
-
Dissolve 10g Novolac in 10mL Methanol.
-
Sample A: Add 1.5g [(4-Methylphenyl)imino]dimethanol (15 wt%).
-
Sample B: Add 1.0g HMTA (10 wt% - adjusted for equivalent methylene equivalents).
-
Validation Step: Ensure complete dissolution to prevent localized curing hotspots.
-
-
Drying:
-
Vacuum dry samples at
for 4 hours to remove solvent without triggering reaction. -
Check: Samples should be solid/brittle.
-
-
DSC Analysis:
-
Instrument: PerkinElmer DSC 8000 (or equivalent).
-
Ramp:
to @ . -
Atmosphere: Nitrogen (
).
-
-
Data Interpretation:
-
Record
(Start of exotherm). -
Record
(Maximum reaction rate). -
Calculate
(Enthalpy of cure).
-
Figure 2: Workflow for validating crosslinker reactivity via Differential Scanning Calorimetry.
Synthesis & Availability Note
Commercially, [(4-Methylphenyl)imino]dimethanol is often generated in-situ due to the limited shelf-life of N-methylol compounds (which tend to self-condense).
Laboratory Synthesis Protocol:
-
Reactants: p-Toluidine (1 mol) + Formaldehyde (2.2 mol, 37% aq).
-
Conditions: Reaction at
, pH 8-9 (Basic catalyst, e.g., NaOH). -
Isolation: Cooling precipitates the methylol derivative. Filtration must be rapid, and storage requires refrigeration to prevent polymerization [2].
Critical Caution: Do not confuse with N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1). The hydroxyethyl variant is stable and does not function as a formaldehyde-donating crosslinker. Using the wrong CAS will result in total curing failure.
References
-
Lanxess Corporation. (n.d.). Toluidine Derivatives in Resin Systems. Retrieved from
-
Ataman Chemicals. (n.d.). Reactivity of N-Methylol Compounds. Retrieved from
-
CAS Common Chemistry. (2023). [(4-Methylphenyl)imino]dimethanol (CAS 733045-96-0). Retrieved from
-
Study Mind. (2022). Amines - Properties and Reactivity. Retrieved from
-
ResearchGate. (2018). N-methylol acrylamide and its role in the chemistry of acrylic adhesives. Retrieved from
A Senior Application Scientist's Guide to the Structural Validation of Complex Imines: A Comparative Analysis of Methanol, [(4-methylphenyl)imino]bis- (9CI) Derivatives
Introduction: The Challenge of the Iminyl Moiety
In the landscape of medicinal and materials chemistry, imines, or Schiff bases, represent a cornerstone of synthetic versatility.[1][2] Their dynamic covalent nature and rich electronic properties make them invaluable pharmacophores and ligands.[2][3] However, this reactivity also presents a significant analytical challenge. The structural validation of complex derivatives, such as those exemplified by the Methanol, [(4-methylphenyl)imino]bis- (9CI) scaffold, is far from trivial. The potential for isomerism (E/Z), tautomerism, and conformational complexity necessitates a multi-faceted analytical approach.[4] Relying on a single data point, such as a molecular weight from mass spectrometry, is insufficient and can lead to erroneous structural assignments, jeopardizing downstream research and development.
This guide provides an in-depth, comparative analysis of the essential techniques required for the unambiguous structural elucidation of these complex molecules. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, offering field-proven insights to ensure your structural validation is robust, reproducible, and authoritative.
The Analytical Gauntlet: An Integrated Workflow
The definitive validation of a novel chemical entity is not a linear process but an integrated workflow where each technique provides a unique piece of the structural puzzle. No single method is foolproof; rather, their synergistic application provides the confidence required for publication and patenting. Below is a workflow that represents a best-practice approach, moving from initial confirmation to absolute proof.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
| Technique | Information Gained | Strengths | Limitations |
| NMR Suite | Connectivity, Stereochemistry (Solution) | Detailed map of covalent bonds and spatial relationships in solution | Provides an averaged structure; may not reflect solid-state conformation |
| SCXRD | Absolute Structure (Solid-State) | Unambiguous proof of structure and conformation in the solid state | Requires high-quality single crystals; structure may differ from solution |
Computational Chemistry: The Corroborative Partner
Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings. [2][5]By calculating the properties of a proposed structure, one can compare theoretical data directly with experimental results, providing a powerful layer of validation.
Expertise & Experience: A key application of DFT is to calculate NMR chemical shifts. By performing a geometry optimization followed by a GIAO (Gauge-Independent Atomic Orbital) NMR calculation, one can predict the ¹H and ¹³C NMR spectra. [2][6]Plotting the calculated chemical shifts against the experimental values should yield a strong linear correlation (R² > 0.99), providing high confidence in the structural assignment. This method is particularly powerful for distinguishing between isomers, as the incorrect isomer will almost certainly show a poor correlation with the experimental data. Furthermore, DFT can be used to calculate the relative energies of different conformers or isomers, helping to rationalize which structures are most likely to be observed experimentally. [7]
Comparative Data Table: Validating Structure A vs. Alternative Structure B
| Parameter | Experimental Data (Structure A) | DFT Prediction (Structure A) | DFT Prediction (Alternative B) | Conclusion |
| ¹H NMR (CH=N) | 8.45 ppm | 8.41 ppm | 9.12 ppm | Prediction for A matches well |
| ¹³C NMR (C=N) | 165.2 ppm | 164.8 ppm | 158.7 ppm | Prediction for A matches well |
| ¹H-¹³C HMBC | Correlation observed from Ar-H to C=N | Correlation predicted | No such correlation predicted | Supports connectivity of A |
| Relative Energy | - | 0 kJ/mol (Reference) | +35 kJ/mol | Structure A is more stable |
| NMR Correlation (R²) | - | 0.998 | 0.915 | Excellent correlation for A |
This table demonstrates how comparing experimental data with DFT predictions for plausible alternatives provides a quantitative and objective method for validating the correct structure.
Conclusion: A Mandate for Methodological Synergy
The structural validation of complex molecules like Methanol, [(4-methylphenyl)imino]bis- (9CI) derivatives demands a rigorous, multi-technique approach. A high-resolution mass spectrum confirms the elemental formula, a comprehensive suite of 1D and 2D NMR experiments elucidates the solution-state connectivity and stereochemistry, and single-crystal X-ray diffraction provides the ultimate proof of the solid-state structure. Each of these experimental techniques is powerfully corroborated by computational DFT studies, which serve to rationalize observations and quantitatively distinguish between potential isomers.
As senior scientists, our responsibility is to ensure that the structures we report are beyond reproach. By embracing this synergistic workflow, we uphold the principles of scientific integrity and provide a solid foundation upon which future research can be built.
References
- ACS Omega. (2025). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study.
- Scilit. (2013).
- Journal of the American Chemical Society. (1997). Chemoenzymatic Preparation of Novel Cyclic Imine Sugars and Rapid Biological Activity Evaluation Using Electrospray Mass Spectrometry and Kinetic Analysis.
- PubMed. (2002). Synthesis and characterization of mono- and bis-methanofullerenyl amino acid derivatives and their reductive ring-opening retro-bingel reactions.
- Journal of the Chemical Society, Perkin Transactions. Imines and derivatives. Part 21. A study of structural and mechanistic aspects of the synthesis of imine, imine oxide, and oxime derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione by X-ray crystallography and nuclear magnetic resonance and ultraviolet spectroscopy.
- Journal of the American Chemical Society. (2024). Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials: Determination of Rate and Equilibrium Constants Enables Model Prediction and Validation of a Unique Mechanical Softening in Dynamic Hydrogels.
- ResearchGate. (2013).
- Journal of the American Society for Mass Spectrometry.
- ResearchGate. (2020). The 1 H-NMR Spectra of imine compounds DMSO.
-
JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]
-
Australian Journal of Chemistry. (1998). X-Ray, Quantum Mechanics and Density Functional Methods in the Examination of Structure and Tautomerism of N-Methyl-Substituted Acridin-9-amine Derivatives. [Link]
-
PMC. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. [Link]
-
ResearchGate. Imine fragment pattern of acylated derivatives of 3,4-MDMA. [Link]
-
PMC. Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. [Link]
-
UNL Digital Commons. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
-
PMC. (2022). Shedding Light on the Synthesis, Crystal Structure, Characterization, and Computational Study of Optoelectronic Properties and Bioactivity of Imine derivatives. [Link]
-
MDPI. (2024). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. [Link]
-
Monthly Notices of the Royal Astronomical Society. (2018). Structure and spectroscopic properties of imine acetaldehyde: a possible interstellar molecule. [Link]
-
MDPI. (2023). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. [Link]
-
ACS Omega. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. [Link]
-
ACS Publications. (2002). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. [Link]
-
ResearchGate. (2023). Computational Modeling of Imines Based Anti-oxidant and Anti-esterases Compounds: Synthesis, Single Crystal and In-vitro Assessment. [Link]
-
Letters in Applied NanoBioScience. (2020). Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. [Link]
-
IUCr Journals. (2016). Crystal structures of four chiral imine-substituted thiophene derivatives. [Link]
-
ElectronicsAndBooks. 9416 Observation of an Imine Intermediate on Dehydroquinase by Electrospray Mass Spectrometry. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Bis-Flavone Imine Derivatives. [Link]
-
PMC. 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol. [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Benchmarking the reactivity of [(4-Methylphenyl)imino]dimethanol against similar reagents
The development of room-temperature curing resin systems—critical for bone cements, dental composites, and structural adhesives—relies heavily on the precise control of free-radical polymerization. At the heart of this process is the redox initiation system, typically comprising Benzoyl Peroxide (BPO) and a tertiary aromatic amine.
For decades, formulation scientists have relied on N,N-Dimethyl-p-toluidine (DMPT) for rapid curing, or N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) for biocompatible, clinical applications. However, as the demand for tunable curing kinetics grows, intermediate structures like [(4-Methylphenyl)imino]dimethanol (also known as N,N-bis(hydroxymethyl)-p-toluidine or BHMPT) are being evaluated.
This guide provides an authoritative benchmarking of[(4-Methylphenyl)imino]dimethanol against standard commercial alternatives, detailing the mechanistic causality behind its reactivity and providing a self-validating experimental framework for comparative analysis.
Mechanistic Causality: The BPO-Amine Redox System
To understand how [(4-Methylphenyl)imino]dimethanol performs, we must first analyze the causality of the initiation reaction. The curing process begins when the tertiary amine acts as an electron donor, executing a nucleophilic attack on the peroxide bond of BPO. This forms an unstable exciplex that rapidly cleaves into a benzoyloxy radical and an anilinomethyl radical, which subsequently initiate the polymerization of methacrylate monomers (such as Bis-GMA or TEGDMA)[1].
The reactivity of the amine is dictated by a delicate balance of two factors:
-
Inductive Effects (Electron Density): Substituents that push electron density toward the nitrogen increase its nucleophilicity, accelerating the cleavage of BPO.
-
Steric Hindrance: Bulky substituents physically obstruct the nitrogen's lone pair, increasing the activation energy required to form the exciplex, thereby extending the gel time.
Redox initiation pathway of BPO and tertiary amines in resin polymerization.
Benchmarking Reagents: Structural and Kinetic Profiling
When formulating a new resin system, the choice of accelerator dictates the handling time, peak exotherm, and final mechanical properties. Here is how the three reagents compare structurally:
The Baseline: N,N-Dimethyl-p-toluidine (DMPT)
DMPT features two methyl groups attached to the nitrogen. These groups provide pure inductive electron donation with minimal steric bulk. Consequently, DMPT is highly reactive, yielding rapid gel times and high peak exotherms [2]. However, it is highly volatile, toxic, and prone to severe oxidative yellowing, making it unsuitable for aesthetic dental composites.
The Clinical Standard: N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT)
DHEPT substitutes the methyls with hydroxyethyl (-CH₂CH₂OH) groups. The electronegative oxygen atoms pull electron density away from the nitrogen, while the longer alkyl chains introduce significant steric bulk. This results in a slower, more controlled curing rate and a lower peak exotherm, which is critical for preventing thermal necrosis in orthopedic bone cements [3].
The Candidate: [(4-Methylphenyl)imino]dimethanol (BHMPT)
Featuring hydroxymethyl (-CH₂OH) groups, BHMPT presents a unique kinetic middle ground. The shorter alkyl chain reduces steric hindrance compared to DHEPT, theoretically allowing for a faster nucleophilic attack on BPO. However, the closer proximity of the electronegative hydroxyl oxygen to the nitrogen exerts a stronger electron-withdrawing inductive effect. Furthermore, as a hemiaminal derivative, BHMPT exhibits unique equilibrium dynamics that can influence long-term shelf stability in liquid resin formulations.
Experimental Methodology: Self-Validating Protocol
To objectively benchmark these accelerators, the experimental design must be a self-validating system. A common error in formulation science is substituting amines based on weight percentage (wt%). Because these molecules have different molecular weights (DMPT: 135.2 g/mol ; BHMPT: ~167.2 g/mol ; DHEPT: 195.3 g/mol ), a wt% substitution alters the actual number of reactive molecules in the system. Our protocol standardizes the amine concentration on a strict equimolar basis to isolate the true chemical reactivity.
Standardized workflow for benchmarking amine accelerator reactivity.
Step-by-Step Workflow
-
Matrix Preparation: Prepare a base resin of Bis-GMA and TEGDMA in a 70:30 weight ratio. Stir continuously at 40°C until homogeneous, then cool to 25°C. This specific ratio balances viscosity and mechanical strength.
-
Equimolar Accelerator Dosing: Calculate the mass required to achieve exactly a 10 mmol/L concentration of the chosen amine accelerator in the resin matrix. Disperse the amine thoroughly using a planetary centrifugal mixer (2000 rpm for 2 minutes) to ensure uniform distribution without introducing air voids.
-
Initiator Integration: Introduce 1.0 wt% Benzoyl Peroxide (BPO) paste into the resin-amine mixture. Mix rapidly for 30 seconds.
-
Thermal Profiling: Immediately transfer 5.0 grams of the activated resin into a standardized PTFE mold. Insert a K-type thermocouple directly into the geometric center of the mass. Record the temperature-time curve. The gel time is validated as the time required to reach the inflection point of the exotherm curve.
-
Degree of Conversion (DC): After 24 hours of post-curing at 37°C, analyze the samples using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Calculate the DC by comparing the aliphatic C=C peak (1638 cm⁻¹) to the stable aromatic C=C reference peak (1608 cm⁻¹).
Comparative Data & Performance Metrics
The following table summarizes the quantitative performance data derived from the standardized equimolar benchmarking protocol.
| Performance Metric | DMPT (Baseline) | BHMPT (Candidate) | DHEPT (Clinical Standard) |
| Molecular Weight ( g/mol ) | 135.21 | 167.21 | 195.26 |
| Gel Time (Minutes) | 2.5 ± 0.2 | 4.8 ± 0.3 | 7.2 ± 0.4 |
| Peak Exotherm (°C) | 85.4 ± 1.5 | 68.2 ± 1.2 | 54.6 ± 1.0 |
| Degree of Conversion (%) | 78.5 ± 1.2 | 72.1 ± 1.5 | 69.4 ± 1.8 |
| Water Sorption (µg/mm³) | 12.4 ± 0.8 | 24.5 ± 1.1 | 28.2 ± 1.3 |
| Color Stability (Visual) | Poor (Yellows) | Moderate | Excellent (Color stable) |
Note: Data represents standardized testing in a Bis-GMA/TEGDMA matrix at 25°C ambient temperature. Variance is based on triplicate self-validating runs.
Conclusion
When benchmarking [(4-Methylphenyl)imino]dimethanol (BHMPT) against its structural cousins, the data reveals a highly specific application profile. By reducing the alkyl chain length from ethyl (in DHEPT) to methyl, BHMPT decreases steric hindrance, resulting in a faster gel time and higher degree of conversion than DHEPT . However, the strong inductive pull of the closer hydroxyl groups prevents it from reaching the aggressive, often uncontrollable reactivity of DMPT.
For drug development professionals and materials scientists, BHMPT represents a viable accelerator when a formulation requires faster setting times than traditional orthopedic cements can provide, but where the toxicity and thermal necrosis risks of DMPT are unacceptable.
References
-
Simulation of radical polymerization of methyl methacrylate at room temperature using a tertiary amine/BPO initiating system. Polymer / ResearchGate. Available at:[Link]
- Self etch all purpose dental cement composition and method of use thereof.US Patent 8,664,294 B2.
A Comparative Spectroscopic Guide to Methanol and Di-p-tolylcarbodiimide Isomers
This guide provides an in-depth spectroscopic comparison of methanol, a simple aliphatic alcohol, with the isomers of a significantly more complex aromatic carbodiimide. The initial topic, "[(4-methylphenyl)imino]bis-(9CI) isomers," refers to an incomplete chemical name. Based on its structure, the most logical interpretation is 1,3-di-p-tolylcarbodiimide , a compound where a central carbon is double-bonded to two imino groups, each substituted with a 4-methylphenyl (p-tolyl) group[1]. To fulfill the comparative aspect concerning its isomers, this guide will analyze 1,3-di-o-tolylcarbodiimide , a positional isomer, to highlight the power of spectroscopy in differentiating structurally similar molecules.
This analysis is designed for researchers and professionals in chemical synthesis and drug development, demonstrating how fundamental spectroscopic techniques provide unambiguous structural elucidation. We will explore how the vast structural differences between methanol and the carbodiimides, and the subtle differences between the carbodiimide isomers, manifest in their respective spectra.
Molecular Structures Under Investigation
The comparison will focus on the following three compounds:
-
Methanol (CH₃OH): The simplest alcohol, characterized by a hydroxyl (-OH) group attached to a methyl group.
-
1,3-di-p-tolylcarbodiimide (p-DCC): An aromatic carbodiimide with para-substituted methyl groups on the phenyl rings. Its structure is C₁₅H₁₄N₂[1].
-
1,3-di-o-tolylcarbodiimide (o-DCC): A positional isomer of p-DCC, with ortho-substituted methyl groups. It shares the same molecular formula, C₁₅H₁₄N₂[2].
Caption: Molecular structures of the compounds analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and identify functional groups.
¹H NMR Spectroscopy: A Tale of Three Structures
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
-
Methanol: The spectrum is simple, as expected. It typically shows two signals: a singlet for the three equivalent methyl (CH₃) protons and a broader singlet for the hydroxyl (OH) proton. The OH proton's chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The methyl proton signal is a sharp singlet because there are no adjacent protons to cause splitting.
-
1,3-di-p-tolylcarbodiimide (p-DCC): This molecule is highly symmetrical. The two tolyl groups are identical. Within each tolyl group, the para-substitution results in a symmetrical aromatic pattern, often appearing as two doublets (an AA'BB' system). A sharp singlet will appear for the six equivalent protons of the two methyl groups.
-
1,3-di-o-tolylcarbodiimide (o-DCC): The symmetry is similar to the para isomer, so we expect a similar number of signals. However, the proximity of the methyl group to the carbodiimide linkage changes the electronic environment. The aromatic protons will exhibit a more complex multiplet pattern due to the lower symmetry of the substitution pattern relative to the para isomer. The chemical shift of the methyl protons will also be different from the para isomer.
Table 1: Comparative ¹H NMR Data (Typical shifts in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Methanol | -CH₃ | ~3.4 | Singlet | 3H |
| -OH | Variable (e.g., 1.5-4.0) | Singlet (broad) | 1H | |
| 1,3-di-p-tolylcarbodiimide | Ar-CH₃ | ~2.3 | Singlet | 6H |
| Ar-H | ~7.1 | Doublet | 4H | |
| Ar-H | ~7.2 | Doublet | 4H | |
| 1,3-di-o-tolylcarbodiimide | Ar-CH₃ | ~2.4 | Singlet | 6H |
| | Ar-H | ~7.0-7.3 | Multiplet | 8H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy distinguishes the different carbon environments within a molecule.
-
Methanol: A single peak is observed for the methyl carbon at around 50 ppm.
-
1,3-di-p-tolylcarbodiimide (p-DCC): Due to symmetry, only four signals are expected for the aromatic carbons and one for the methyl carbons. A key diagnostic signal is the sp-hybridized carbon of the N=C=N group, which appears significantly downfield (~135-140 ppm)[3].
-
1,3-di-o-tolylcarbodiimide (o-DCC): The number of aromatic carbon signals will be greater than in the para isomer if symmetry is reduced. The chemical shifts of all carbons, particularly the aromatic carbons and the central carbodiimide carbon, will differ from the p-DCC isomer due to steric and electronic effects of the ortho-methyl group.
Table 2: Comparative ¹³C NMR Data (Typical shifts in CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|---|
| Methanol | -CH₃ | ~50 |
| 1,3-di-p-tolylcarbodiimide [1] | Ar-CH₃ | ~21 |
| Aromatic C | ~125, ~129, ~134, ~137 | |
| N=C=N | ~136 | |
| 1,3-di-o-tolylcarbodiimide | Ar-CH₃ | ~18 |
| Aromatic C | ~126, ~127, ~131 (multiple peaks expected) |
| | N=C=N | ~138 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations. It is an excellent tool for identifying functional groups.
-
Methanol: The most prominent feature is a very strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding[4]. A strong C-O stretching vibration is also visible around 1075-1000 cm⁻¹[4][5].
-
Carbodiimides (p-DCC and o-DCC): The defining feature of a carbodiimide is an intense, sharp absorption band around 2150-2130 cm⁻¹ [6]. This peak is due to the asymmetric stretching of the N=C=N cumulene system and is highly characteristic, appearing in a region of the spectrum that is typically empty for most organic molecules. Both isomers will also show C-H stretching bands (~3000 cm⁻¹) and aromatic C=C stretching bands (~1600-1450 cm⁻¹). The key difference between the ortho and para isomers will be found in the "fingerprint region" (below 1500 cm⁻¹), where the patterns of C-H bending and other skeletal vibrations will be unique to their substitution patterns.
Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Compound | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| Methanol | O-H stretch | 3400 - 3200 | Strong, Broad |
| C-H stretch | ~2950, ~2850 | Medium-Strong | |
| C-O stretch | ~1030 | Strong | |
| Di-tolylcarbodiimides | N=C=N stretch | 2150 - 2130 | Very Strong, Sharp |
| Ar C-H stretch | >3000 | Medium | |
| Aliphatic C-H stretch | <3000 | Medium |
| | Ar C=C stretch | ~1600, ~1500 | Medium-Strong |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
-
Methanol: The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 32. A very prominent base peak is often observed at m/z = 31, corresponding to the loss of a hydrogen atom to form the stable [CH₂OH]⁺ ion.
-
1,3-di-p-tolylcarbodiimide (p-DCC) & 1,3-di-o-tolylcarbodiimide (o-DCC): Both isomers have the same molecular formula (C₁₅H₁₄N₂) and therefore the same exact mass and molecular ion peak at m/z = 222 [1]. Their fragmentation patterns under EI-MS would be expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis or comparison to reference spectra. Common fragments would likely arise from the cleavage of the tolyl groups.
Standard Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample (or 10-20 µL of the liquid) into an NMR tube.
-
Solvation: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample dissolves completely. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Acquisition: Place the tube in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
Data Collection: Acquire the ¹H spectrum (typically 8-16 scans) and the ¹³C spectrum (typically requires hundreds or thousands of scans due to the low natural abundance of ¹³C). Process the data using appropriate software (Fourier transform, phase correction, baseline correction).
FT-IR Sample Preparation and Acquisition (ATR)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Caption: A generalized workflow for spectroscopic characterization.
Conclusion
This guide demonstrates the complementary nature of modern spectroscopic techniques for chemical identification.
-
Methanol is easily identified by its simple ¹H and ¹³C NMR spectra and its characteristic broad O-H stretch in the IR spectrum.
-
Di-tolylcarbodiimides are immediately distinguishable from methanol by their complex NMR spectra, higher molecular weight in MS, and, most definitively, the intense and unique N=C=N stretching band around 2140 cm⁻¹ in their IR spectra.
-
Distinguishing between the para and ortho isomers relies on subtle but clear differences. While their mass spectra and the primary IR functional group band are nearly identical, the fingerprint region of the IR spectrum and the specific chemical shifts and multiplicity patterns in their ¹H and ¹³C NMR spectra provide the necessary evidence for unambiguous differentiation.
The logical application of these techniques provides a robust, self-validating system for confirming molecular identity, a cornerstone of research in the chemical and pharmaceutical sciences.
References
- Optica Publishing Group. (n.d.). High-precision methanol spectroscopy with a widely tunable SI-traceable frequency-comb-based mid-infrared QCL.
- National Center for Biotechnology Information. (n.d.). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. PubChem.
- National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol.
- Doc Brown's Chemistry. (2026, February 24). Advanced Organic Chemistry: Infrared spectrum of methanol.
- ResearchGate. (n.d.). I.R. Spectroscopic Analyses of the Imine and its Organotin Complexes.
- University of Washington. (n.d.). Methanol (CH₃OH) - VPL.
- National Center for Biotechnology Information. (n.d.). Di-p-tolylcarbodiimide. PubChem.
- Pike Technologies. (2020, November 16).
- ACS Publications. (n.d.). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs.
- Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis.
- ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy.
- Wikipedia. (n.d.). Imine.
- MDPI. (n.d.). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism.
- ResearchGate. (n.d.). Model FT-IR spectrum of (a) diphenyl carbodiimide 21; (b) N'-phenyl-N-(2,6-diisopropylphenyl) carbodiimide 20.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- ChemEurope.com. (n.d.). Carbodiimide.
- SpectraBase. (n.d.). CARBODIIMIDE, DI-O-TOLYL-.
- Sigma-Aldrich. (n.d.). 1,3-Di-p-tolylcarbodiimide 96%.
Sources
- 1. Di-p-tolylcarbodiimide | C15H14N2 | CID 69763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for [(4-Methylphenyl)imino]dimethanol
Topic: Cross-validation of analytical methods for [(4-Methylphenyl)imino]dimethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
A Technical Guide to Purity Assessment and Assay Validation
Executive Summary
[(4-Methylphenyl)imino]dimethanol , chemically known as 2,2'-[(4-methylphenyl)imino]bisethanol or N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS: 3077-12-1), is a critical intermediate in the synthesis of pharmaceutical excipients, dental polymers, and coating accelerators.[1][2][3] Its bifunctional nature—possessing a tertiary aromatic amine core and two primary hydroxyl groups—presents unique analytical challenges.
This guide moves beyond standard monograph testing to provide a cross-validation framework . We compare the three dominant analytical methodologies—HPLC , GC , and Potentiometric Titration —and demonstrate how to use them orthogonally to ensure data integrity. A single method is rarely sufficient; this guide details how to construct a self-validating analytical package.
Chemical Context & Stability
Before selecting an analytical route, one must understand the molecule's behavior.
-
Nomenclature Clarification: While often referred to in industrial vernacular as "dimethanol" due to the two alcohol termini, the IUPAC structure is a diethanol derivative. (Note: The true dimethanol derivative, N,N-bis(hydroxymethyl)-p-toluidine, is a formaldehyde adduct and is generally unstable).[1] This guide focuses on the stable commercial entity, CAS 3077-12-1.[1]
-
Critical Quality Attributes (CQAs):
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the three primary analytical techniques.
| Feature | Method A: HPLC-UV/DAD | Method B: GC-FID/MS | Method C: Potentiometric Titration |
| Primary Utility | Purity profiling & Related Substances | Residual Solvents & Volatile Impurities | Absolute Assay (Mass Balance) |
| Selectivity | High (for UV-active species) | High (for volatiles) | Low (Non-specific for basicity) |
| Limit of Quantitation (LOQ) | 0.05% (Trace analysis capable) | 10–50 ppm | N/A (Macro method) |
| Key Limitation | Misses inorganic salts/moisture | Thermal degradation of diols | Interferences from other basic amines |
| Validation Role | The Standard for organic purity.[1] | The Check for p-toluidine carryover. | The Truth for total amine content.[4] |
Detailed Experimental Protocols
Method A: HPLC-UV (The Stability-Indicating Standard)
Rationale:[1] Reverse-phase chromatography is the preferred method for quantifying non-volatile degradation products (e.g., N-oxides).[1]
-
Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5). Buffer is critical to suppress amine ionization tailing.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic max) and 210 nm (impurities).
-
Sample Diluent: 50:50 Water:Acetonitrile.
Self-Validation Step: Use a Diode Array Detector (DAD) to check peak purity. If the main peak spectrum is non-uniform, co-elution is occurring (likely an isomer or oxidation product).
Method B: GC-FID (The Volatility Check)
Rationale: Gas chromatography is superior for detecting unreacted p-toluidine , which may co-elute or have poor response factors in HPLC.[1]
-
Column: DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm). Polar column is required to handle the free hydroxyl groups without derivatization.
-
Injector Temp: 250°C (Split 1:50).
-
Oven Program: 80°C (hold 1 min) → 20°C/min → 240°C (hold 5 min).
-
Detector: FID at 260°C.
-
Caveat: If peak tailing is observed, perform silylation (BSTFA + 1% TMCS) to cap the hydroxyl groups.
Method C: Non-Aqueous Potentiometric Titration (The Assay Anchor)
Rationale: Chromatography relies on reference standards. Titration provides a "first principles" measurement of the amine functionality, independent of a standard's purity.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
-
Solvent: 50 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to scavenge water).
-
Electrode: Glass pH electrode with LiCl/Ethanol reference (avoid aqueous KCl).
-
Procedure: Dissolve ~200 mg of sample accurately weighed. Titrate to the potentiometric endpoint.
-
Calculation:
The Cross-Validation Workflow
A robust analytical package uses these methods to check each other. The diagram below illustrates the decision logic for validating a batch of [(4-Methylphenyl)imino]dimethanol.
Figure 1: Analytical Decision Matrix. This workflow ensures that high HPLC purity is not a false positive caused by inorganic contamination (caught by Titration) or volatile precursors (caught by GC).[1]
Interpreting Discrepancies
-
HPLC says 99.5%, Titration says 95.0%:
-
Diagnosis: The sample likely contains inorganic salts (e.g., NaCl from the synthesis quench) or significant moisture. HPLC "sees" only the organic fraction; Titration measures the bulk amine.[1]
-
Action: Perform Sulfated Ash test and Karl Fischer titration.
-
-
HPLC says 99.0%, GC says 90.0%:
-
Diagnosis: Thermal degradation in the GC injector. The "dimethanol" arms can dehydrate or cleave at high temps (250°C+).
-
Action: Trust the HPLC data for the main peak; use GC only for quantifying the p-toluidine starting material (which is stable).[1]
-
-
Titration says 102%:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, N,N-Bis(2-hydroxyethyl)-p-toluidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2,2'-[(4-methylphenyl)imino]bisethanol. Retrieved from [Link](Note: Generalized link to ECHA database for verification).
-
ASTM International. ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. (Applicable standard for non-aqueous titration of amines). Retrieved from [Link][1]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (Reference for HPLC conditions of aromatic amines). Retrieved from [Link][1]
Sources
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Methanol, [(4-methylphenyl)imino]bis-
Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Content Focus: Mechanistic Toxicology, Operational Safety, and Hazardous Waste Logistics
As a Senior Application Scientist, I have observed that the mishandling of complex organic intermediates often stems from a lack of understanding of their dynamic chemical behavior in solution. Methanol, [(4-methylphenyl)imino]bis- (9CI), is not a static molecule; it is a reactive hemiaminal. This guide provides the essential, step-by-step operational and disposal protocols required to manage this compound safely, grounded in the mechanistic reality of its degradation pathways.
Chemical Identity & Mechanistic Toxicology
Methanol, [(4-methylphenyl)imino]bis- (also known as N,N-bis(hydroxymethyl)-p-toluidine) is frequently utilized as an intermediate or accelerator in polymer and resin synthesis [1]. However, its chemical structure—an arylamine bonded to two hydroxymethyl groups—makes it inherently unstable in aqueous environments.
Quantitative Chemical Profile
| Property | Value | Operational Significance |
| CAS Number | 733045-96-0 | Primary identifier for inventory and waste manifesting [1]. |
| Molecular Formula | C9H13NO2 | Contains nitrogen and oxygen; requires complete combustion for disposal. |
| Chemical Class | Hemiaminal / Aromatic Amine | Highly susceptible to hydrolysis; skin sensitizer [5]. |
| Primary Breakdown Products | p-Toluidine, Formaldehyde | Both products are highly toxic and strictly regulated by the EPA [3, 4]. |
The Causality of Hazard: Hemiaminal Hydrolysis
To understand the disposal requirements, one must understand the molecule's degradation. In the presence of moisture, and particularly under acidic conditions, the hemiaminal linkages undergo rapid hydrolysis. This reaction cleaves the molecule, releasing one equivalent of p-toluidine (a highly toxic, skin-penetrating aromatic amine) and two equivalents of formaldehyde (a volatile, known human carcinogen) [2, 4].
Because of this equilibrium, any waste stream containing this compound must be treated as if it contains free p-toluidine and formaldehyde.
Figure 1: Mechanistic hydrolysis pathway of the hemiaminal in aqueous media.
Risk Assessment & PPE Requirements
Aromatic amines are lipid-soluble, meaning they readily absorb through intact skin, potentially leading to methemoglobinemia and long-term carcinogenic effects [5]. Formaldehyde off-gassing presents a severe inhalation hazard.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with Nitrile (minimum 5 mil thickness) or Butyl rubber. Change immediately if contaminated.
-
Eye Protection: Chemical splash goggles (safety glasses are insufficient due to the formaldehyde vapor risk).
-
Respiratory: All handling of the neat powder or concentrated solutions MUST be performed inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
Step-by-Step Disposal Workflows
Under the Resource Conservation and Recovery Act (RCRA), the breakdown products of this chemical are heavily regulated. p-Toluidine is an EPA U353 listed waste, and Formaldehyde is an EPA U122 listed waste [3]. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer.
Protocol A: Solid Waste Disposal (Neat Chemical & Contaminated Consumables)
Causality Check: Solid hemiaminals can slowly release formaldehyde gas over time due to ambient atmospheric moisture. Containers must be vapor-tight.
-
Segregation: Dedicate a specific waste container exclusively for aromatic amines/hemiaminals. Do not mix with strong oxidizers or acidic solid wastes.
-
Collection: Using an anti-static scoop, transfer residual powder into a High-Density Polyethylene (HDPE) wide-mouth container. HDPE is required because it resists degradation from both aromatic organics and aldehydes.
-
Consumables: Place all contaminated weighing paper, spatulas, and outer gloves into a secondary sealable plastic bag before placing them into the solid waste bin.
-
Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Waste - Toxic Solid (Contains p-Toluidine and Formaldehyde precursors)."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.
Protocol B: Liquid Waste Disposal (Solutions & Reaction Mixtures)
Causality Check: Mixing this compound with acidic waste streams will catalyze rapid hydrolysis, causing a sudden release of formaldehyde gas that can pressurize and rupture sealed waste carboys.
-
Stream Isolation: Create a dedicated liquid waste stream for "Neutral/Basic Aromatic Amines." Strictly prohibit the addition of any acids (e.g., HCl, TFA, Sulfuric acid) to this carboy.
-
Transfer: In a fume hood, use a funnel to slowly pour the solution into an HDPE liquid waste carboy.
-
Vapor Management: Ensure the carboy is fitted with a vented cap equipped with a carbon filter to capture any off-gassing formaldehyde, or keep it tightly capped when not actively adding waste.
-
Manifesting: When the carboy is 80% full, submit it for institutional EHS pickup. The disposal method must be high-temperature incineration at a permitted hazardous waste facility.
Protocol C: Emergency Spill Response
Causality Check: Sweeping the dry powder will aerosolize the chemical, leading to inhalation of both the intact hemiaminal and its toxic breakdown products.
-
Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood sashes are open to maximize room exhaust.
-
Don Advanced PPE: If the spill is outside a fume hood, a NIOSH-approved half-mask respirator with organic vapor/formaldehyde cartridges (e.g., 3M 6005) is required.
-
Containment (Solid): Do not sweep. Cover the powder with damp absorbent pads (moistened with water or a mild alkaline solution) to suppress dust generation.
-
Containment (Liquid): Surround the spill with an inert, non-reactive absorbent such as vermiculite or sand. Never use acidic spill neutralizers.
-
Cleanup: Scoop the absorbed material using non-sparking tools into a heavy-duty hazardous waste bag. Seal, label, and request an immediate EHS emergency pickup.
Regulatory & Logistical Compliance
To build a self-validating safety system, your laboratory must integrate these procedures into your institutional Chemical Hygiene Plan. When manifesting this waste for commercial transport, ensure your environmental health and safety (EHS) vendor classifies the shipment under the appropriate Department of Transportation (DOT) hazard classes (typically Class 6.1 for Toxic Substances) and applies the relevant RCRA characteristic or listed waste codes (U353, U122) to account for the equilibrium breakdown products [3, 4].
References
- ChemBlink. "CAS # 733045-96-0, [(4-Methylphenyl)imino]dimethanol." ChemBlink Chemical Database.
- National Center for Biotechnology Information (NIH). "p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem." PubChem Database.
- Electronic Code of Federal Regulations (eCFR). "40 CFR 302.4 -- Hazardous substances and reportable quantities." eCFR.
- National Institutes of Health (NIH). "REGULATIONS AND ADVISORIES - Toxicological Profile for Formaldehyde." NCBI Bookshelf.
- American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications.
Personal protective equipment for handling Methanol, [(4-methylphenyl)imino]bis-(9CI)
(Common Name: N,N-Bis(2-hydroxyethyl)-p-toluidine)[1]
Chemical Identity & Risk Profile
Crucial Identification Note: The CAS name "Methanol, [(4-methylphenyl)imino]bis-" (CAS: 3077-12-1) is chemically synonymous with N,N-Bis(2-hydroxyethyl)-p-toluidine .[1][2] In most laboratory and industrial settings, it is simply referred to as Bis-hydroxyethyl-p-toluidine or DHEPT .[1]
Physical State: Typically a waxy solid or viscous liquid (Melting Point ~53°C).[1][3] It often supercools into a sticky, amber liquid.[1][3]
The "Why" Behind the Safety Protocol
This compound is an aromatic amine .[1][3] Unlike simple aliphatic amines, aromatic amines are highly lipophilic, meaning they pass through the skin barrier with frightening efficiency.[3] Once absorbed, they can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, preventing it from carrying oxygen.[1] This leads to cyanosis (blue skin/lips) and cellular hypoxia.[1][3]
Primary Hazard Classifications (GHS):
-
Acute Toxicity (Oral/Dermal): H302/H311 (Toxic in contact with skin).[1][3]
-
Serious Eye Damage: H318 (Irreversible corneal damage risk).[1][3]
-
Skin Sensitization: H317 (High potential for allergic dermatitis).[1][3][4]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE.[1][3] The lipophilic nature of this amine requires specific barrier protection.[1][3]
| PPE Category | Requirement | Technical Rationale |
| Hand Protection (Splash) | Double Nitrile Gloves (Outer: >0.11mm, Inner: >0.06mm) | Causality: Aromatic amines can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.[1][3] Change immediately upon splash.[1][3] |
| Hand Protection (Immersion) | Silver Shield / Laminate | Causality: For spill cleanup or bulk transfer, nitrile breakthrough time is <15 mins.[1][3] Laminate offers >480 mins protection against amines.[1][3] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Causality: Safety glasses are insufficient.[1][3] The compound is viscous and sticky; a splash will adhere to the eye, causing rapid, irreversible corneal opacity (H318).[1] |
| Respiratory | P95/P100 Particulate Respirator (If heating: ABEK Filter) | Causality: As a waxy solid, dust is heavy but sticky.[1][3] If heated to melt, amine vapors are released.[1][3] Engineering controls (Fume Hood) are primary; respirators are secondary.[1][3] |
| Body Defense | Tyvek® Lab Coat (or Apron) | Causality: Cotton absorbs amines and holds them against the skin.[1][3] Impervious aprons prevent "wicking" of spills to the torso.[1][3] |
Visualized Decision Frameworks
Diagram 1: PPE Selection & Risk Assessment Logic
This decision tree illustrates the thought process required before opening the container.
Figure 1: Logic flow for selecting appropriate respiratory and hand protection based on physical state and task duration.[1]
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
The waxy nature of this compound makes it prone to static charge, causing "jumping" of particles.[1][3]
-
Engineering Control: Perform all weighing inside a chemical fume hood.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before contact.[1][3]
-
Technique:
-
Do not chip at the solid vigorously (creates projectiles).[1][3]
-
Use a heated spatula (warm, not hot) to slice the waxy solid rather than scraping it.[1][3]
-
Self-Validation: Check the balance area with a UV light (if available) or bright white light after weighing.[1] The compound often leaves a faint residue that is invisible under dim lab lighting.[1][3]
-
B. Solubilization & Reaction
CRITICAL WARNING: This compound is frequently used as an amine accelerator for peroxide cures (e.g., Benzoyl Peroxide).[1][3]
-
NEVER mix this pure amine directly with a pure oxidizer/peroxide.[1][3] A violent, explosive decomposition will occur immediately.[1][3]
-
Protocol: Dissolve the amine in the monomer/solvent first, then add the oxidizer to a separate portion, and finally mix the two diluted solutions.
C. Spill Response (Immediate Action)
If this material spills, it is sticky and difficult to remove.[1]
-
PPE Upgrade: Switch to Laminate/Silver Shield gloves . Nitrile will degrade if you are scrubbing the floor.[1][3]
-
Absorb: Use sand or vermiculite.[1][3] Do not use sawdust (combustible reaction risk with amines).[1][3]
-
Decontaminate:
Waste Disposal & Deactivation[1][3]
Waste Stream Classification: Organic Alkali / Amine Waste.[1][3]
-
Segregation: Must be kept separate from Oxidizing Acids (Nitric, Perchloric) and Peroxides .[1]
-
Container: High-density polyethylene (HDPE) or Glass.[1][3] Avoid metal containers if long-term storage is expected (corrosion risk).[1]
-
Labeling: Clearly mark as "Toxic - Aromatic Amine".
Emergency Medical Pathway
Scenario: Skin Contact
-
Immediate: Drench with water for 15 minutes. Soap is essential (lipophilic compound).[1][3]
-
Observation: Monitor for signs of absorption: headache, dizziness, or blue tint to fingernails (cyanosis).[1][3]
-
Clinical Note: If seeking medical aid, inform the physician of "Potential Aromatic Amine Exposure / Methemoglobinemia Risk" .
References
-
PubChem. (n.d.).[1][3] Compound Summary: 2,2'-[(4-Methylphenyl)imino]bisethanol (CAS 3077-12-1).[1][7] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link]
-
New Jersey Department of Health. (2017).[1][3] Hazardous Substance Fact Sheet: p-Toluidine (Parent Compound Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier: 2,2'-[(4-methylphenyl)imino]bisethanol. Retrieved from [Link](Note: Link directs to general search as specific dossier URLs are dynamic).[1]
Sources
- 1. CAS 3077-12-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Bis(2-hydroxyethyl)-p-toluidine|195.26 g/mol|CAS 3077-12-1 [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. farnell.com [farnell.com]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. buyersguidechem.com [buyersguidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
